2,6-Dibromo-4-butylaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,6-dibromo-4-butylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br2N/c1-2-3-4-7-5-8(11)10(13)9(12)6-7/h5-6H,2-4,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVEXPCBRDISAGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=C(C(=C1)Br)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70597952 | |
| Record name | 2,6-Dibromo-4-butylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70597952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10546-66-4 | |
| Record name | 2,6-Dibromo-4-butylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70597952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,6-Dibromo-4-butylaniline CAS number and properties
CAS Number: 10546-66-4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical and physical properties, synthesis, and potential applications of 2,6-Dibromo-4-butylaniline. The data presented is intended to support research and development activities in the fields of medicinal chemistry, organic synthesis, and materials science.
Core Chemical Information
This compound, with the CAS number 10546-66-4, is a substituted aniline derivative. Its structure consists of a benzene ring substituted with two bromine atoms at positions 2 and 6, an amino group at position 1, and a butyl group at position 4.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. These computed properties provide essential information for handling, storage, and application of the compound.
| Property | Value | Source |
| CAS Number | 10546-66-4 | [1] |
| Molecular Formula | C₁₀H₁₃Br₂N | [1] |
| Molecular Weight | 307.02 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 2,6-Dibromo-4-n-butylaniline | [1] |
| Physical Form | Not specified, though its isomer 2,6-Dibromo-4-tert-butylaniline is a yellow to orange to brown liquid or low melting solid. | [2] |
| XLogP3-AA | 4.5 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 3 | [1] |
| Exact Mass | 306.93943 Da | [1] |
Crystallography
The crystal structure of this compound has been determined, providing valuable insights into its molecular geometry and intermolecular interactions. The amino nitrogen atom is essentially coplanar with the benzene ring. The crystal structure reveals the presence of weak intramolecular N—H⋯Br hydrogen bonds. In the crystalline state, molecules are linked into zigzag chains parallel to the b-axis through weak N—H⋯N hydrogen bonds.[3]
A brief experimental protocol for obtaining single crystals suitable for X-ray diffraction is as follows:
Experimental Protocol: Crystallization
-
Dissolve 3 mmol of this compound in 20 ml of ethanol.[3]
-
Allow the solution to evaporate slowly at room temperature.[3]
-
Colorless, block-shaped crystals of the title compound will form upon evaporation.[3]
Synthesis
While a specific, detailed experimental protocol for the synthesis of 2,6-Dibromo-4-n-butylaniline was not found in the searched literature, a general procedure for the synthesis of the closely related isomer, 2,6-Dibromo-4-tert-butylaniline, from 4-tert-butylaniline is available and can likely be adapted.
Conceptual Synthesis Workflow
Figure 1. Conceptual workflow for the synthesis of this compound.
Adapted Experimental Protocol: Synthesis of 2,6-Dibromo-4-alkylaniline
This protocol is adapted from the synthesis of 2,6-Dibromo-4-tert-butylaniline.[4] Researchers should optimize the reaction conditions for the n-butyl isomer.
-
Dissolution: Dissolve the starting material, 4-butylaniline, in acetic acid.
-
Bromination: Slowly add a solution of bromine in acetic acid dropwise to the stirred solution of 4-butylaniline. The molar ratio of bromine to the aniline should be approximately 2:1.
-
Heating: After the addition is complete, heat the reaction mixture to facilitate the completion of the dibromination.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice water.
-
Neutralization and Extraction: Neutralize the mixture with a dilute aqueous solution of sodium bicarbonate and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: Wash the organic layer with water and dry it over anhydrous sodium sulfate. Concentrate the solution and purify the crude product by column chromatography on silica gel.
Biological and Pharmacological Context
Halogenated anilines are known to possess antimicrobial and antibiofilm activities. For instance, some halogen-substituted aniline derivatives have shown efficacy against uropathogenic Escherichia coli and ESKAPE pathogens.[3] The mechanism of action for some of these compounds is suggested to be the inhibition of adenylate cyclase activity, which is enhanced by the presence of halogen atoms.[3]
Furthermore, 2,6-disubstituted anilines are recognized as important scaffolds in medicinal chemistry, being incorporated into a range of pharmaceutical compounds. The development of efficient synthetic routes to these sterically hindered anilines is an active area of research.
Logical Relationship of Halogenated Anilines to Potential Bioactivity
References
An In-depth Technical Guide to 2,6-Dibromo-4-butylaniline: Properties, Synthesis, and Applications in Chemical Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,6-Dibromo-4-butylaniline, a key chemical intermediate. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its applications, particularly in the context of organic synthesis relevant to drug discovery and development.
Core Molecular and Physical Properties
This compound is a substituted aniline with the chemical formula C10H13Br2N.[1] Its structure, characterized by a butyl group at the para position and two bromine atoms ortho to the amino group, makes it a versatile building block in organic synthesis.
| Property | Value | Source |
| Molecular Formula | C10H13Br2N | [1] |
| Molecular Weight | 307.02 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 10546-66-4 | [1] |
| Canonical SMILES | CCCCC1=CC(=C(C(=C1)Br)N)Br | [1] |
| InChI | InChI=1S/C10H13Br2N/c1-2-3-4-7-5-8(11)10(13)9(12)6-7/h5-6H,2-4,13H2,1H3 | [1] |
| Appearance | Colorless to light yellow solid-liquid mixture | [2] |
| Boiling Point | 288 °C | [2] |
| Flash Point | 128 °C | [2] |
| Density | 1.609 g/cm³ | [2] |
| Storage Temperature | 2–8 °C under inert gas (Nitrogen or Argon) | [2] |
Synthesis of 2,6-Dibromo-4-tert-butylaniline: An Experimental Protocol
A common synthetic route to a closely related and structurally similar compound, 2,6-Dibromo-4-tert-butylaniline, involves the direct bromination of 4-tert-butylaniline. This procedure can be adapted for the synthesis of this compound.
Materials:
-
4-tert-butylaniline (0.162 mol, 24.2 g)
-
Acetic acid (280 mL)
-
Bromine (0.324 mol, 17 mL)
-
Dilute aqueous sodium bicarbonate solution
-
Ethyl acetate (500 mL)
-
Anhydrous sodium sulfate
-
Petroleum ether
Procedure:
-
Dissolve 4-tert-butylaniline in 250 mL of acetic acid in a suitable reaction vessel.
-
Prepare a solution of bromine in 30 mL of acetic acid.
-
Slowly add the bromine solution dropwise to the 4-tert-butylaniline solution over a period of 3.5 hours with vigorous stirring.
-
After the addition is complete, heat the reaction mixture to 85 °C and maintain this temperature for 1.5 hours.
-
Cool the reaction mixture to room temperature and pour it into 300 mL of ice water.
-
Neutralize the mixture with a dilute aqueous sodium bicarbonate solution and then extract with 500 mL of ethyl acetate.
-
Separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using petroleum ether as the eluent to yield 2,6-dibromo-4-tert-butylaniline.[2][3]
Spectroscopic Data for 2,6-Dibromo-4-tert-butylaniline:
-
¹H NMR (500 MHz, DMSO-d6): δ 7.38 (s, 2H, Ar-H), 5.13 (s, 2H, NH2-H), 1.20 (s, 9H, C(CH3)3-H).[3]
-
¹³C NMR (125 MHz, DMSO-d6): δ 141.46, 140.36, 128.64, 107.68, 33.68, 30.92.[3]
-
HRMS (ESI): m/z calculated for [M + H⁺] C10H14Br2N: 307.9407; found: 307.9307.[3]
Applications in Organic Synthesis and Drug Development
2,6-Dibromo-4-substituted anilines are valuable intermediates in the synthesis of a variety of more complex molecules. Their utility stems from the presence of two bromine atoms, which can be readily functionalized through cross-coupling reactions, and the amino group, which can be a site for further derivatization.
Suzuki Coupling Reactions
The bromine atoms in this compound can serve as excellent leaving groups in palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction.[4] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds and other complex structures that are prevalent in many pharmaceutical agents.
General Experimental Workflow for Suzuki Coupling: A typical Suzuki coupling reaction involves the coupling of an organohalide (like this compound) with an organoboron species in the presence of a palladium catalyst and a base.[5]
Role as a Pharmaceutical Intermediate
Substituted anilines are foundational structures in medicinal chemistry. The ability to introduce diverse functionalities onto the this compound scaffold via reactions like the Suzuki coupling allows for the systematic exploration of chemical space in lead optimization. This makes it a valuable intermediate for the synthesis of novel drug candidates. While specific drugs derived directly from this compound are not prominently documented in publicly available literature, its structural motifs are present in various classes of bioactive molecules.
Safety and Handling
This compound should be handled with care in a well-ventilated area, preferably in a chemical fume hood.[6] Standard personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn. In case of contact with skin, the affected area should be washed thoroughly. If inhaled, the individual should be moved to fresh air.[6]
Conclusion
This compound is a chemical intermediate with significant potential in organic synthesis, particularly for applications in pharmaceutical and materials science research. Its well-defined structure and the reactivity of its bromine and amino functional groups allow for the construction of complex molecular architectures. The synthetic protocols and reaction workflows provided in this guide offer a foundation for researchers to utilize this compound in their synthetic endeavors.
References
- 1. This compound | C10H13Br2N | CID 19088413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,6-Dibromo-4-tert-butylaniline CAS#: 10546-67-5 [amp.chemicalbook.com]
- 3. 2,6-Dibromo-4-tert-butylaniline | 10546-67-5 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. This compound | CAS#:10546-66-4 | Chemsrc [chemsrc.com]
An In-depth Technical Guide to the Structural Elucidation and Analysis of 2,6-Dibromo-4-butylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analysis and characterization of 2,6-Dibromo-4-butylaniline, a halogenated aromatic amine of interest in synthetic and medicinal chemistry. This document outlines its physicochemical properties, a detailed protocol for its synthesis, and the analytical methodologies used for its structural confirmation.
Physicochemical and Structural Properties
This compound is a disubstituted aniline derivative. Its core structure consists of a benzene ring functionalized with an amino group, two bromine atoms, and a butyl chain. The precise arrangement of these substituents dictates its chemical reactivity and potential biological activity. Key physicochemical and crystallographic data are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃Br₂N | [PubChem][1] |
| Molecular Weight | 307.03 g/mol | [PMC][2] |
| CAS Number | 10546-66-4 | [PubChem][1] |
| Crystal System | Monoclinic | [PMC][2] |
| Space Group | P2₁/c | [PMC][2] |
| Calculated LogP | 4.5 | [PubChem][1] |
| Appearance | Colorless to light-colored crystalline solid | [PMC][2] |
Table 1: Physicochemical Properties of this compound.
| Unit Cell Parameter | Value (Å, °) | Reference |
| a | 17.566 Å | [PMC][2] |
| b | 4.6083 Å | [PMC][2] |
| c | 29.023 Å | [PMC][2] |
| β | 98.93° | [PMC][2] |
| Volume (V) | 2320.8 ų | [PMC][2] |
Table 2: X-ray Crystallographic Data for this compound.[2]
Synthesis and Purification
The synthesis of this compound is achieved via electrophilic aromatic substitution, using 4-butylaniline as the starting material. The electron-donating amino group strongly activates the aromatic ring, directing the substitution of two bromine atoms to the ortho positions.
Caption: Workflow for the synthesis and purification of this compound.
Experimental Protocol: Synthesis
-
Materials:
-
4-Butylaniline (1.0 eq)
-
N-Bromosuccinimide (NBS) (2.2 eq)
-
Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
-
-
Procedure:
-
Dissolve 4-butylaniline (1.0 eq) in chloroform in a round-bottom flask.
-
Stir the solution at room temperature for 5-10 minutes.
-
Slowly add N-Bromosuccinimide (2.2 eq) to the solution in portions. An exothermic reaction may be observed.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, filter the mixture to remove succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
-
Structural Elucidation and Analysis
The definitive structure of the synthesized compound is confirmed through a combination of spectroscopic techniques. Each method provides complementary information, leading to an unambiguous structural assignment.
Caption: Logical workflow for the structural elucidation of the target compound.
Mass Spectrometry (Predicted)
Mass spectrometry confirms the molecular weight of the compound. The presence of two bromine atoms results in a characteristic isotopic pattern (M, M+2, M+4 peaks) due to the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br isotopes.
| m/z (Predicted) | Assignment | Note |
| 305/307/309 | [M]⁺, [M+2]⁺, [M+4]⁺ | Molecular ion cluster for C₁₀H₁₃⁷⁹Br₂N, C₁₀H₁₃⁷⁹Br⁸¹BrN, and C₁₀H₁₃⁸¹Br₂N in an approximate 1:2:1 ratio. |
| 262/264/266 | [M - C₃H₇]⁺ | Loss of a propyl fragment from the butyl chain. |
| 228/230 | [M - Br]⁺ | Loss of one bromine atom. |
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound.
Infrared (IR) Spectroscopy (Predicted)
IR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group |
| 3450 - 3300 | N-H Stretch (doublet) | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H Stretch | Aromatic C-H |
| 2955 - 2850 | C-H Stretch | Aliphatic C-H (butyl) |
| 1620 - 1580 | C=C Stretch | Aromatic Ring |
| 1620 - 1550 | N-H Bend | Primary Amine (-NH₂) |
| 750 - 550 | C-Br Stretch | Aryl Bromide |
Table 4: Predicted Characteristic Infrared Absorption Bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (Predicted):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.1-7.3 | Singlet (s) | 2H | Ar-H |
| ~ 4.5 | Broad Singlet (br s) | 2H | -NH₂ |
| ~ 2.5 | Triplet (t) | 2H | -CH₂ -Ar |
| ~ 1.5 | Sextet (m) | 2H | -CH₂ -CH₂-Ar |
| ~ 1.3 | Sextet (m) | 2H | -CH₂ -CH₃ |
| ~ 0.9 | Triplet (t) | 3H | -CH₃ |
Table 5: Predicted ¹H NMR Spectral Data (in CDCl₃).
¹³C NMR (Predicted):
| Chemical Shift (δ) ppm | Assignment |
| ~ 145 | C-NH₂ |
| ~ 138 | C-Butyl |
| ~ 130 | Ar-CH |
| ~ 108 | C-Br |
| ~ 35 | -CH₂ -Ar |
| ~ 33 | -CH₂ -CH₂-Ar |
| ~ 22 | -CH₂ -CH₃ |
| ~ 14 | -CH₃ |
Table 6: Predicted ¹³C NMR Spectral Data (in CDCl₃).
Potential Biological Activity and Signaling Pathways
Halogenated anilines are common scaffolds in drug discovery and agrochemicals. Their utility stems from their role as versatile synthetic intermediates. For instance, the amino group can be diazotized for further functionalization, and the bromine atoms can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build more complex molecules.
While the specific biological activity of this compound is not extensively documented, compounds with similar structural motifs have been investigated as inhibitors of various enzyme classes, such as protein kinases. The diagram below illustrates a hypothetical mechanism where such a compound could act as a kinase inhibitor, a common strategy in oncology drug development.
References
Navigating the Solubility Landscape of 2,6-Dibromo-4-butylaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility profile of 2,6-Dibromo-4-butylaniline in organic solvents. Due to the limited availability of specific quantitative data in public literature, this guide focuses on a robust qualitative assessment based on the solubility of analogous compounds and outlines a detailed experimental protocol for precise quantitative determination. Understanding the solubility of this compound is critical for optimizing reaction conditions, purification processes, and formulation development in various research and drug discovery applications.
Predicted Solubility Profile
The solubility of this compound is dictated by its molecular structure, which includes a non-polar butylaniline backbone and two bromine substituents, conferring significant hydrophobic character, as well as a polar amine group capable of hydrogen bonding. Based on the principles of "like dissolves like" and analysis of similar halogenated anilines, a qualitative solubility profile can be predicted.
It is anticipated that this compound will exhibit high solubility in non-polar and polar aprotic organic solvents, moderate solubility in polar protic solvents, and low solubility in water.[1][2] The large hydrophobic surface area of the molecule is the primary driver for its solubility in organic media, while the amine group allows for some interaction with polar protic solvents.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-polar Solvents | Hexane, Toluene | High | The non-polar aromatic ring and halogen atoms will interact favorably with non-polar solvents through London dispersion forces.[2] |
| Polar Aprotic Solvents | Acetone, Ethyl Acetate | High | These solvents can engage in dipole-dipole interactions with the polar C-Br, C-I, and C-N bonds of the aniline derivative.[2] |
| Polar Protic Solvents | Ethanol, Methanol | Moderate | The amine group can form hydrogen bonds with protic solvents.[2] |
| Aqueous Solvents | Water | Low | The large, hydrophobic structure conferred by the benzene ring and the three halogen atoms significantly outweighs the hydrophilic contribution of the amine group.[2] |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental protocol is essential. The following details a reliable method for determining the solubility of this compound in various organic solvents. This protocol is based on the widely accepted shake-flask method.[3]
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound and add it to a vial containing a known volume of the selected organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).
-
Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period confirms that a saturated solution has been achieved.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical method.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample solution from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution by taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
References
Spectroscopic Profile of 2,6-Dibromo-4-alkylanilines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 2,6-dibromo-4-alkylanilines, with a focus on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of public domain data for 2,6-Dibromo-4-butylaniline, this report leverages data from the closely related structural isomer, 2,6-Dibromo-4-tert-butylaniline, to provide a detailed analysis of the expected spectroscopic features. This document also outlines generalized experimental protocols for these analytical techniques and presents a logical workflow for the spectroscopic characterization of synthesized organic compounds.
Spectroscopic Data
The following sections present the available and predicted spectral data for 2,6-dibromo-4-alkylanilines. It is crucial to note that the NMR and Mass Spectrometry data presented are for the tert-butyl isomer, which serves as a close structural analog to the n-butyl isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Table 1: ¹H NMR Data for 2,6-Dibromo-4-tert-butylaniline
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.38 | s | 2H | Ar-H |
| 5.13 | s | 2H | NH₂ |
| 1.20 | s | 9H | C(CH₃ )₃ |
Table 2: ¹³C NMR Data for 2,6-Dibromo-4-tert-butylaniline
| Chemical Shift (δ) ppm | Assignment |
| 141.46 | C -NH₂ |
| 140.36 | C -C(CH₃)₃ |
| 128.64 | C H |
| 107.68 | C -Br |
| 33.68 | C (CH₃)₃ |
| 30.92 | C(C H₃)₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3550-3300 | N-H Stretch | Primary Amine |
| 3100-3000 | C-H Stretch | Aromatic |
| 3000-2850 | C-H Stretch | Aliphatic (Butyl group) |
| 1620-1580 | C=C Stretch | Aromatic Ring |
| 1640-1550 | N-H Bend | Primary Amine |
| 1475-1450 | C-H Bend | Aliphatic (Butyl group) |
| 1250-1000 | C-N Stretch | Aryl Amine |
| 800-600 | C-Br Stretch | Aryl Bromide |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) data for 2,6-Dibromo-4-tert-butylaniline confirms its elemental composition. The fragmentation pattern of bromoanilines in electron ionization (EI) mass spectrometry is characterized by the presence of isotopic peaks for bromine and the loss of bromine and alkyl fragments.
Table 4: High-Resolution Mass Spectrometry (HRMS) Data for 2,6-Dibromo-4-tert-butylaniline
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 307.9407 | 307.9307 |
Expected Fragmentation Pattern for this compound:
The mass spectrum of this compound is expected to show a prominent molecular ion peak cluster due to the two bromine isotopes (⁷⁹Br and ⁸¹Br). Common fragmentation pathways would involve the loss of a bromine atom, followed by the loss of the butyl group or fragments thereof.
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic analysis of compounds like this compound.
Synthesis of 2,6-Dibromo-4-alkylanilines
A general procedure for the synthesis of 2,6-dibromo-4-alkylanilines involves the direct bromination of the corresponding 4-alkylaniline.
-
Dissolution: Dissolve the 4-alkylaniline in a suitable solvent, such as acetic acid.
-
Bromination: Slowly add a solution of bromine in the same solvent to the aniline solution with stirring. The reaction is typically carried out at room temperature or with gentle heating.
-
Work-up: After the reaction is complete, the mixture is poured into water to precipitate the product.
-
Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization or column chromatography.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[1]
-
Data Acquisition: Acquire the NMR spectrum on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR. For ¹³C NMR, broadband proton decoupling is commonly used to simplify the spectrum.[2]
-
Processing: The raw data (Free Induction Decay) is Fourier transformed to obtain the spectrum. The spectrum is then phase-corrected, baseline-corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation (Thin Solid Film): Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride).[3] Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[3]
-
Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum.
-
Background Subtraction: A background spectrum of the clean salt plate should be acquired and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).[4]
-
Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[5][6]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a new chemical entity.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
References
An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 2,6-Dibromo-4-butylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure and X-ray diffraction data of 2,6-Dibromo-4-butylaniline. The information presented herein is intended to support research and development activities by offering detailed structural data and experimental methodologies.
Molecular Structure and Crystallographic Data
This compound (C₁₀H₁₃Br₂N) is a substituted aniline derivative. Its molecular structure has been elucidated through single-crystal X-ray diffraction studies. The crystallographic data reveals a monoclinic crystal system.[1]
In the crystalline state, the amino N atom is essentially coplanar with the benzene ring, showing an r.m.s. deviation of 0.004 Å.[1] This planarity is potentially influenced by weak intramolecular N—H⋯Br hydrogen bonds. The butyl group is twisted relative to the phenyl ring.[1] Within the crystal lattice, molecules are linked into zigzag chains that run parallel to the b-axis, a formation attributed to weak N—H⋯N hydrogen bonds.[1]
Crystal Data and Structure Refinement
The following tables summarize the key quantitative data obtained from the X-ray diffraction analysis of this compound.
| Parameter | Value |
| Empirical Formula | C₁₀H₁₃Br₂N |
| Formula Weight | 307.03 |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| Unit Cell Dimensions | |
| a | 17.566(4) Å |
| b | 4.6083(9) Å |
| c | 29.023(6) Å |
| β | 98.93(3)° |
| Volume | 2320.8(8) ų |
| Z | 8 |
| Data Collection | |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature | 298 K |
| Measured Reflections | 9142 |
| Independent Reflections | 2633 |
| Refinement | |
| R[F² > 2σ(F²)] | 0.069 |
| wR(F²) | 0.187 |
| Goodness-of-fit (S) | 0.98 |
| Parameters | 118 |
Table 1: Crystal data and structure refinement for this compound.[1]
| Bond Type | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| Intramolecular | N1—H1A···Br1 | 0.86 | 2.68 | 3.095(5) | 111 |
| Intramolecular | N1—H1B···Br2 | 0.86 | 2.64 | 3.074(5) | 113 |
| Intermolecular | N1—H1A···N1ⁱ | 0.86 | 2.53 | 3.181(7) | 134 |
Table 2: Hydrogen-bond geometry (Å, °) for this compound. [Symmetry code: (i) -x+1/2, y-1/2, -z+1/2].[1]
Experimental Protocols
This section details the methodologies for the synthesis of this compound and the subsequent single-crystal X-ray diffraction analysis.
Synthesis of this compound
The synthesis of this compound can be achieved through the electrophilic bromination of 4-butylaniline.
Materials:
-
4-butylaniline
-
Bromine
-
Acetic acid
-
Sodium bicarbonate (aqueous solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 4-butylaniline in acetic acid in a reaction vessel.
-
Separately, prepare a solution of bromine in acetic acid.
-
Slowly add the bromine solution dropwise to the 4-butylaniline solution with vigorous stirring at room temperature.
-
After the addition is complete, heat the reaction mixture and maintain it at an elevated temperature to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Neutralize the mixture with a dilute aqueous solution of sodium bicarbonate.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with water and dry it over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography to yield pure this compound.
Single-Crystal X-ray Diffraction
Crystal Growth: Single crystals suitable for X-ray diffraction were obtained by dissolving this compound (3 mmol) in ethanol (20 ml). The solution was allowed to evaporate slowly at room temperature, which yielded colorless, block-shaped crystals.[1]
Data Collection and Processing:
-
A suitable single crystal with dimensions of approximately 0.10 × 0.03 × 0.03 mm was selected and mounted on a Rigaku Mercury2 diffractometer.[1]
-
X-ray diffraction data were collected at 298 K using Mo Kα radiation (λ = 0.71073 Å).[1]
-
A multi-scan absorption correction was applied to the collected data using CrystalClear software.[1]
-
Cell refinement and data reduction were also performed using the CrystalClear software package.[1]
Structure Solution and Refinement:
-
The crystal structure was solved using the SHELXS97 program.[1]
-
The structure was refined by full-matrix least-squares on F² using the SHELXL97 program.[1]
-
All hydrogen atoms attached to carbon and nitrogen were placed in geometrically calculated positions and treated as riding on their parent atoms.[1]
Visualizations
The following diagrams illustrate the molecular structure of this compound and the experimental workflow for its crystallographic analysis.
Caption: Molecular structure of this compound.
Caption: Experimental workflow for synthesis and crystallographic analysis.
References
The Impeded Amine: A Technical Guide to the Reactivity of 2,6-Dibromo-4-butylaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the chemical reactivity of the primary amine group in 2,6-Dibromo-4-butylaniline. The presence of two bulky ortho-bromo substituents and an electron-donating para-butyl group creates a unique electronic and steric environment that significantly modulates the amine's basicity and nucleophilicity. Understanding these characteristics is crucial for designing synthetic routes and predicting reaction outcomes in drug discovery and materials science.
Core Reactivity Profile: A Tale of Two Effects
The reactivity of the amine group in this compound is governed by a delicate interplay between steric and electronic factors.
-
Steric Hindrance : The two bromine atoms flanking the amine group form a significant steric shield. This physical barrier severely restricts the approach of electrophiles and other reactants to the nitrogen's lone pair of electrons. Consequently, reactions that require direct nucleophilic attack by the amine, such as acylation and alkylation, are substantially slower compared to unhindered anilines.[1] This phenomenon, often termed the "ortho effect," is a dominant factor in the molecule's reaction kinetics.[1][2]
-
Electronic Effects :
-
Inductive and Resonance Effects of Bromine : The two bromine atoms exert a strong electron-withdrawing inductive effect (-I), which decreases the electron density on the aromatic ring and, subsequently, on the nitrogen atom. This effect reduces the basicity of the amine. While halogens typically have a +M (resonance) effect, it is weaker than their -I effect.
-
Hyperconjugation and Inductive Effect of the Butyl Group : The para-butyl group is an electron-donating group (+I effect and hyperconjugation). It pushes electron density into the aromatic ring, which partially counteracts the withdrawing effects of the bromine atoms. This donation of electron density slightly increases the basicity of the amine compared to its non-alkylated counterpart, 2,6-dibromoaniline.
-
The net result is an amine group that is significantly less basic and a much weaker nucleophile than that of simple aniline.
Quantitative Data Summary
Direct experimental data for this compound is scarce in the literature. However, by comparing data from related compounds, we can establish a clear and predictive picture of its properties.
| Compound | Substituents | pKa of Conjugate Acid (pKaH) | Rationale |
| Aniline | None | 4.6 | Baseline for comparison. |
| 2,6-Dibromoaniline | 2,6-di-Br | 0.48 (Predicted)[3] | Strong electron-withdrawing (-I) effect of two bromine atoms and steric inhibition of anilinium ion solvation drastically reduce basicity. |
| This compound | 2,6-di-Br, 4-n-Bu | ~0.6 - 0.8 (Estimated) | The electron-donating para-butyl group slightly increases electron density on the nitrogen, making it marginally more basic than 2,6-dibromoaniline. |
Key Reactions and Experimental Considerations
Despite its reduced reactivity, the amine group in this compound can undergo several important transformations, provided the appropriate conditions are employed.
Diazotization
Diazotization of weakly basic anilines requires strong acidic conditions to generate the necessary nitrosonium ion (NO⁺) and to protonate the amine sufficiently for the reaction to proceed.[4][5] The resulting diazonium salt can be a valuable intermediate for introducing other functional groups via Sandmeyer or similar reactions.
Experimental Protocol: Generalized Diazotization of a Weakly Basic, Hindered Aniline
-
Materials :
-
This compound (1.0 eq)
-
Sodium nitrite (NaNO₂) (1.1 eq)
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Ice
-
Water
-
-
Procedure :
-
A suspension of this compound is prepared in a mixture of concentrated acid and water. The mixture is cooled to 0-5 °C in an ice bath with vigorous stirring.
-
A solution of sodium nitrite in cold water is prepared separately.
-
The sodium nitrite solution is added dropwise to the cold aniline suspension. The temperature must be strictly maintained below 5 °C to prevent the decomposition of the diazonium salt.
-
The reaction is stirred for an additional 15-30 minutes at 0-5 °C after the addition is complete. The formation of a clear solution often indicates the successful formation of the diazonium salt.
-
The resulting cold solution of the 2,6-Dibromo-4-butylbenzenediazonium salt is used immediately in subsequent reactions (e.g., Sandmeyer reaction by adding a solution of Cu(I)X, where X = Cl, Br, CN).
-
Acylation
Acylation of this compound is challenging due to severe steric hindrance.[1] Standard conditions (e.g., acyl chloride and pyridine) are often ineffective. More forcing conditions or more reactive acylating agents are required to achieve acceptable yields.
Experimental Protocol: Acylation of a Sterically Hindered Aniline
-
Materials :
-
This compound (1.0 eq)
-
Acyl chloride or anhydride (1.5 - 2.0 eq)
-
A strong, non-nucleophilic base (e.g., Proton-Sponge) or forceful deprotonation with n-BuLi or NaH if the substrate is compatible.
-
Anhydrous, aprotic solvent (e.g., Toluene, THF)
-
A catalyst such as 4-Dimethylaminopyridine (DMAP) (0.1 eq) may be beneficial.
-
-
Procedure :
-
The hindered aniline is dissolved in an anhydrous aprotic solvent under an inert atmosphere (e.g., Nitrogen or Argon).
-
If using a strong base like NaH or n-BuLi, the aniline solution is cooled (e.g., to 0 °C or -78 °C) and the base is added portion-wise to form the anilide anion.
-
The acylating agent (acyl chloride or anhydride) is added slowly to the reaction mixture.
-
The reaction is allowed to warm to room temperature or may require heating (e.g., refluxing in toluene) for several hours to overnight to drive the reaction to completion.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent, washed, dried, and purified by column chromatography.
-
Palladium-Catalyzed Cross-Coupling Reactions
While the amine itself is a poor nucleophile, the C-Br bonds of this compound are amenable to palladium-catalyzed cross-coupling reactions such as Suzuki and Buchwald-Hartwig amination. In these cases, the amine group acts as a powerful directing and modifying group on the aromatic ring. For instance, Suzuki reactions have been successfully performed on the analogous 2,6-dibromo-4-nitroaniline to form C-C bonds, demonstrating the viability of functionalizing the C-Br positions without disturbing the substituted amine.[6]
Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Logical relationship of factors affecting amine reactivity.
Caption: Experimental workflow for a diazotization reaction.
Conclusion
The amine functionality in this compound is characterized by significantly diminished basicity and nucleophilicity. This is a direct consequence of the powerful steric hindrance imposed by the ortho-bromo substituents and their collective electron-withdrawing inductive effects, which are only partially mitigated by the para-butyl group. While this presents challenges for traditional amine reactions like acylation, it does not render the molecule inert. Specialized protocols employing strong acids for diazotization or highly reactive reagents for acylation can be effective. Furthermore, the molecule serves as a valuable substrate for modern cross-coupling reactions, enabling the functionalization of its carbon-bromine bonds, thereby opening avenues for the synthesis of complex, sterically congested molecular architectures.
References
- 1. 2,6-Dibromoaniline | C6H5Br2N | CID 69098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN102093256A - Synthesis method of 2,4-binitro-6-bromaniline diazonium salt - Google Patents [patents.google.com]
- 3. Page loading... [guidechem.com]
- 4. Diazotisation [organic-chemistry.org]
- 5. 2,6-Dibromoaniline synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
health and safety data sheet for 2,6-Dibromo-4-butylaniline
CAS Number: 10546-66-4 Molecular Formula: C₁₀H₁₃Br₂N Molecular Weight: 307.02 g/mol [1][2]
This document provides a comprehensive technical overview of 2,6-Dibromo-4-butylaniline, intended for researchers, scientists, and professionals in drug development. It consolidates available health and safety data, physicochemical properties, and a representative synthetic protocol.
Section 1: Health and Safety Data
This compound is a chemical that requires careful handling in a laboratory setting. The following tables summarize its known hazards and necessary precautions based on available safety data sheets.
1.1 GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[3] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[3] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation |
1.2 Safety and Handling
| Aspect | Recommendation |
| Signal Word | Warning[3] |
| Engineering Controls | Use only in a chemical fume hood.[4] |
| Personal Protective Equipment (PPE) | Wear laboratory clothing, chemical-resistant gloves, and safety goggles.[4] |
| Handling | Handle only by, or under the close supervision of, those qualified in handling potentially hazardous chemicals. Wash thoroughly after handling.[4] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container.[5] Recommended storage is at refrigerator temperatures (2-8°C).[2] |
| Incompatible Materials | Oxidizing agents.[4] |
| Conditions to Avoid | Heat, flames, and sparks.[4] |
1.3 First Aid Measures
| Exposure Route | First Aid Procedure |
| Ingestion | Wash out mouth with copious amounts of water for at least 15 minutes. Do not induce vomiting. Seek immediate medical attention.[4] |
| Inhalation | Remove to fresh air. If symptoms persist or in severe cases, seek medical attention.[4] |
| Skin Contact | Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If irritation persists, seek medical attention.[4] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, separating eyelids with fingers. If irritation persists, seek medical attention.[4] |
Section 2: Physicochemical and Structural Data
Limited empirical data is available for some physical properties. Where data is absent, it is noted.
2.1 Physical Properties
| Property | Value | Source |
| Physical Form | Yellow to orange to brown liquid or low melting solid | |
| Molecular Weight | 307.02 g/mol | [1] |
| Boiling Point | No data available | [4] |
| Melting Point | No data available | [4] |
| Flash Point | No data available | [4] |
| Density | No data available | [4] |
2.2 Structural and Crystallographic Data
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| SMILES | CCCCC1=CC(=C(C(=C1)Br)N)Br | [1] |
| InChIKey | HVEXPCBRDISAGF-UHFFFAOYSA-N | [1] |
| Crystal System | Monoclinic | [6] |
| Space Group | P2₁/c | [6] |
| Unit Cell Dimensions | a = 17.566 Å, b = 4.6083 Å, c = 29.023 Å, β = 98.93° | [6] |
Section 3: Experimental Protocols
3.1 Representative Synthesis: 2,6-Dibromo-4-tert-butylaniline [7]
-
Materials:
-
4-tert-butylaniline (24.2 g, 0.162 mol)
-
Acetic acid (250 mL + 30 mL)
-
Bromine (17 mL, 0.324 mol)
-
Ice water (300 mL)
-
Anhydrous sodium sulfate
-
Silica gel
-
Petroleum ether
-
-
Procedure:
-
Dissolve 4-tert-butylaniline (24.2 g, 0.162 mol) in 250 mL of acetic acid in a suitable reaction vessel.
-
Prepare a solution of bromine (17 mL, 0.324 mol) in 30 mL of acetic acid.
-
Slowly add the bromine solution dropwise to the 4-tert-butylaniline solution over a period of 3.5 hours with vigorous stirring.
-
After the addition is complete, heat the reaction mixture to 85 °C and maintain this temperature for 1.5 hours.
-
Cool the reaction mixture to room temperature.
-
Pour the cooled mixture into 300 mL of ice water to precipitate the product.
-
The reference mentions separating an organic layer, which may imply an extraction step not fully detailed in the abstract. A typical workup would involve extracting the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate), combining the organic extracts, washing with water and brine.
-
Dry the organic layer with anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product using a short silica gel column with petroleum ether as the eluent to yield the final product.
-
-
Yield: 44.5 g (89.5%)
Section 4: Visualizations
4.1 Logical Workflow: Safe Handling and Emergency Response
The following diagram outlines the logical steps for safely handling this compound and the appropriate response in case of accidental exposure.
Caption: Safe handling and emergency response workflow for this compound.
4.2 Experimental Workflow: Synthesis of 2,6-Dibromo-4-tert-butylaniline
This diagram illustrates the key steps in the synthesis of the related compound, 2,6-Dibromo-4-tert-butylaniline, as described in the experimental protocol.
Caption: Workflow for the synthesis of 2,6-Dibromo-4-tert-butylaniline.
References
- 1. This compound | C10H13Br2N | CID 19088413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. This compound | 10546-66-4 [amp.chemicalbook.com]
- 4. This compound | CAS#:10546-66-4 | Chemsrc [chemsrc.com]
- 5. 2,6-Dibromo-4-methylaniline(6968-24-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. 2,6-Dibromo-4-butylaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,6-Dibromo-4-tert-butylaniline | 10546-67-5 [chemicalbook.com]
A Technical Guide to 2,6-Dibromo-4-butylaniline for Researchers and Drug Development Professionals
An in-depth examination of the procurement, properties, and synthetic applications of 2,6-Dibromo-4-butylaniline, a valuable building block in medicinal chemistry.
This technical guide provides a comprehensive overview of this compound, with a focus on its procurement from commercial suppliers, its key physicochemical properties, and its applications in synthetic organic chemistry, particularly within the context of drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries.
Commercial Availability
This compound is commercially available from a number of suppliers. The primary form available is the n-butyl isomer, identified by the CAS Number 10546-66-4. A related compound, 2,6-Dibromo-4-tert-butylaniline (CAS Number 10546-67-5), is also commercially available and its properties are included for comparison where relevant. When purchasing, it is crucial to specify the correct CAS number to ensure the desired isomer is obtained.
Below is a summary of commercial suppliers for 2,6-Dibromo-4-n-butylaniline. Purity levels and available quantities may vary, and it is recommended to contact the suppliers directly for the most current information.
| Supplier | CAS Number | Purity | Notes |
| Sigma-Aldrich | 10546-66-4 | ≥97% | Also available through AOBChem. |
| Hangzhou Leap Chem Co., Ltd. | 10546-66-4 | Not specified | A trader of various chemical products. |
| BLD Pharm | 10546-66-4 | Not specified | Research use only.[1] |
| ChemScene | Not specified | Not specified | Information on request. |
| Chemsrc | 10546-66-4 | Not specified | Provides a platform for various suppliers.[2] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The following table summarizes key properties for the n-butyl isomer.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃Br₂N | PubChem[3] |
| Molecular Weight | 307.02 g/mol | PubChem[3] |
| CAS Number | 10546-66-4 | PubChem[3] |
| Appearance | Solid | Sigma-Aldrich[4] |
| XLogP3-AA | 4.5 | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[3] |
| Rotatable Bond Count | 3 | PubChem[3] |
| Exact Mass | 304.94147 Da | PubChem[3] |
| Monoisotopic Mass | 304.94147 Da | PubChem[3] |
| Topological Polar Surface Area | 26 Ų | PubChem[3] |
| Heavy Atom Count | 13 | PubChem[3] |
Synthesis and Experimental Protocols
This compound serves as a versatile building block in organic synthesis. The presence of two bromine atoms at the ortho positions to the aniline group allows for selective functionalization through various cross-coupling reactions, making it a valuable scaffold for the synthesis of complex molecules.
Synthesis of this compound
Reaction Scheme:
Experimental Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-n-butylaniline (1 equivalent) in glacial acetic acid.
-
Bromination: While stirring vigorously at room temperature, add a solution of bromine (2 equivalents) in glacial acetic acid dropwise to the flask. The addition should be slow to control the exothermic reaction.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-water. This will precipitate the crude product.
-
Neutralization: Carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The di-bromo substitution pattern of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in drug discovery to synthesize biaryl and heteroaryl compounds.
Workflow for a Generic Suzuki-Miyaura Coupling:
Experimental Protocol (Representative):
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equivalent), the desired arylboronic acid (1.1 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (2.0 equivalents).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1), to the flask.
-
Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired mono-arylated product. The remaining bromine atom can be used for a subsequent coupling reaction to introduce a different substituent.
Applications in Drug Discovery
While specific examples of drugs containing the this compound scaffold were not identified in the conducted search, its structural features make it a highly attractive starting material for the synthesis of novel drug candidates. The ability to perform selective, sequential cross-coupling reactions at the 2- and 6-positions allows for the construction of diverse chemical libraries with precise control over the spatial arrangement of substituents.
Logical Workflow for Drug Discovery Application:
This workflow highlights how this compound can be used as a versatile scaffold to generate a library of diverse compounds. These compounds can then be screened for biological activity against various therapeutic targets. Hits from these screens can be further optimized through medicinal chemistry efforts to develop potent and selective drug candidates.
Safety and Handling
This compound should be handled by qualified professionals in a well-ventilated laboratory, preferably in a chemical fume hood.[2] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.[2] Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional chemical expertise or the information provided in a material safety data sheet (MSDS). Always consult the appropriate safety documentation before handling any chemical substances.
References
- 1. 10546-66-4|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | CAS#:10546-66-4 | Chemsrc [chemsrc.com]
- 3. This compound | C10H13Br2N | CID 19088413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 10546-66-4 [sigmaaldrich.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 2,6-Dibromo-4-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 7. Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Discovery and Synthesis of 2,6-Dibromo-4-butylaniline: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive review of the discovery, synthesis, and characterization of 2,6-Dibromo-4-butylaniline. While a singular, seminal publication detailing its initial "discovery" is not prominent in the scientific literature, its existence and synthesis are well-established through crystallographic studies and analogous chemical preparations. This document consolidates the available data, presenting a probable synthetic route, detailed experimental protocols derived from related compounds, and a summary of its known physicochemical and structural properties. The information is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction
This compound is a halogenated aromatic amine. The strategic placement of two bromine atoms ortho to the amino group, combined with a butyl group in the para position, imparts specific steric and electronic properties to the molecule. Such compounds are often valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. The electron-withdrawing nature of the bromine atoms modulates the basicity of the aniline nitrogen and provides reactive sites for further functionalization, while the butyl group enhances lipophilicity.
The "discovery" of this compound appears to be an extension of established synthetic methodologies for halogenated anilines rather than a singular breakthrough. Its characterization in the literature, most notably through X-ray crystallography, confirms its structure and provides a foundation for its potential applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been aggregated from various chemical databases.
| Property | Value |
| Molecular Formula | C₁₀H₁₃Br₂N |
| Molecular Weight | 307.03 g/mol |
| CAS Number | 10546-66-4 |
| Appearance | Colorless block-shaped crystals[1] |
| InChI | InChI=1S/C10H13Br2N/c1-2-3-4-7-5-8(11)10(13)9(12)6-7/h5-6H,2-4,13H2,1H3 |
| SMILES | CCCCC1=CC(=C(C(=C1)Br)N)Br |
Synthesis
The most probable synthetic route to this compound is through the direct electrophilic bromination of 4-butylaniline. The amino group is a strong activating group, directing the electrophilic substitution to the ortho and para positions. Since the para position is already occupied by the butyl group, bromination occurs at the two ortho positions.
Proposed Synthetic Pathway
The logical workflow for the synthesis is outlined below.
Detailed Experimental Protocol
The following is a detailed experimental protocol adapted from the synthesis of the analogous compound, 2,6-dibromo-4-tert-butylaniline.
Materials:
-
4-butylaniline
-
Bromine
-
Acetic Acid
-
Ethyl acetate
-
Sodium bicarbonate (aqueous solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Petroleum ether
Procedure:
-
In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve 4-butylaniline (1 equivalent) in acetic acid.
-
Prepare a solution of bromine (2 equivalents) in acetic acid.
-
Slowly add the bromine solution dropwise to the stirred solution of 4-butylaniline over a period of 3-4 hours. Maintain the reaction temperature at room temperature.
-
After the addition is complete, heat the reaction mixture to 80-90 °C for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Neutralize the mixture with a dilute aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using petroleum ether as the eluent to yield this compound.
Characterization Data
Crystallographic Data
The crystal structure of this compound has been reported, and the key crystallographic data are summarized in Table 2.[1]
| Parameter | Value |
| Chemical Formula | C₁₀H₁₃Br₂N |
| Formula Weight | 307.03 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 17.566(4) |
| b (Å) | 4.6083(9) |
| c (Å) | 29.023(6) |
| β (°) | 98.93(3) |
| Volume (ų) | 2320.8(8) |
| Z | 8 |
| Temperature (K) | 298 |
In the crystal structure, the molecules are linked into zigzag chains by weak N—H⋯N hydrogen bonds.[1]
Spectroscopic Data of an Analogous Compound
The following tables present the ¹H NMR and ¹³C NMR data for the analogous compound, 2,6-Dibromo-4-ethylaniline . This information can be used as a predictive guide for the characterization of this compound.
Table 3: ¹H NMR Spectral Data for 2,6-Dibromo-4-ethylaniline
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Predicted for Butyl | |||
| ~7.2 | s | 2H | Ar-H |
| ~4.5 | br s | 2H | -NH₂ |
| ~2.5 | q | 2H | -CH₂-CH₂-CH₂-CH₃ |
| ~1.5 | m | 2H | -CH₂-CH₂-CH₂-CH₃ |
| ~1.3 | m | 2H | -CH₂-CH₂-CH₂-CH₃ |
| ~0.9 | t | 3H | -CH₂-CH₂-CH₂-CH₃ |
Table 4: ¹³C NMR Spectral Data for 2,6-Dibromo-4-ethylaniline
| Chemical Shift (δ) ppm | Assignment |
| Predicted for Butyl | |
| ~142 | C-NH₂ |
| ~138 | C-butyl |
| ~130 | C-H |
| ~110 | C-Br |
| ~35 | -CH₂-CH₂-CH₂-CH₃ |
| ~33 | -CH₂-CH₂-CH₂-CH₃ |
| ~22 | -CH₂-CH₂-CH₂-CH₃ |
| ~14 | -CH₂-CH₂-CH₂-CH₃ |
Logical Relationships in Characterization
The process of confirming the structure of the synthesized product involves a logical flow of analytical techniques.
Conclusion
This compound is a synthetically accessible halogenated aniline. While its "discovery" is not marked by a specific publication, its synthesis can be reliably achieved through the direct bromination of 4-butylaniline, a method well-established for analogous compounds. The crystallographic data provides definitive structural confirmation. This technical guide offers a comprehensive overview of the synthesis and properties of this compound, providing a valuable starting point for researchers interested in its use as a chemical intermediate. Further research into the applications of this compound in areas such as medicinal chemistry and materials science could reveal its potential value.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 2,6-Dibromo-4-butylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the synthesis of 2,6-dibromo-4-butylaniline from 4-tert-butylaniline. The electrophilic bromination of 4-tert-butylaniline offers a direct and efficient method to obtain the desired disubstituted product, a valuable building block in the synthesis of various organic compounds. This protocol details the necessary reagents, equipment, step-by-step procedure, purification, and characterization of the final product.
Introduction
This compound is a key intermediate in the development of novel pharmaceutical compounds and advanced materials. The strategic placement of the bromine atoms and the butyl group on the aniline ring provides a versatile scaffold for further chemical modifications. The following protocol is based on established and reliable methods for the selective dibromination of anilines.
Reaction Scheme
Application Notes and Detailed Experimental Protocol for the Bromination of 4-Butylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step experimental protocol for the regioselective monobromination of 4-butylaniline to synthesize 2-bromo-4-butylaniline. The protocol is designed for use in organic synthesis laboratories and is particularly relevant for researchers involved in the preparation of substituted aniline intermediates for pharmaceutical and materials science applications. The methodology employs N-bromosuccinimide (NBS) as the brominating agent, a reagent known for its mild and selective properties in the bromination of activated aromatic compounds.[1] This protocol includes details on reagents, equipment, reaction setup, work-up, purification, and characterization, along with essential safety precautions.
Introduction
Substituted anilines are crucial building blocks in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and dyes.[2] The introduction of a bromine atom onto the aniline ring provides a versatile functional group for further chemical transformations, such as cross-coupling reactions. The electron-donating amino group in aniline is a strong activating group that directs electrophilic substitution to the ortho and para positions.[3] To achieve selective monobromination and avoid the formation of polybrominated products, which can occur with harsher reagents like aqueous bromine, a milder brominating agent such as N-bromosuccinimide (NBS) is often employed.[1][4][5] This protocol details the synthesis of 2-bromo-4-butylaniline, a valuable intermediate in organic synthesis.
Experimental Protocol
Materials and Equipment
Reagents:
| Reagent | Formula | MW ( g/mol ) | CAS No. | Purity |
| 4-Butylaniline | C₁₀H₁₅N | 149.23 | 104-13-2 | ≥98% |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 128-08-5 | ≥98% |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Anhydrous |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | ACS Grade |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | - |
| Petroleum Ether | - | - | 8032-32-4 | ACS Grade |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | ACS Grade |
Equipment:
-
Round-bottom flasks (50 mL and 250 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Fume hood
Procedure
1. Reaction Setup:
1.1. In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-butylaniline (1.49 g, 10 mmol) in 20 mL of anhydrous N,N-dimethylformamide (DMF).
1.2. Cool the solution to 0 °C in an ice bath with continuous stirring.
2. Bromination Reaction:
2.1. In a separate beaker, dissolve N-bromosuccinimide (NBS) (1.78 g, 10 mmol) in 10 mL of anhydrous DMF.
2.2. Transfer the NBS solution to a dropping funnel and add it dropwise to the cooled 4-butylaniline solution over a period of 30 minutes, ensuring the temperature remains at 0 °C.
2.3. After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 30 minutes.
2.4. Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-18 hours. The reaction progress can be monitored by TLC (e.g., using a 10:1 petroleum ether/ethyl acetate eluent).
3. Work-up:
3.1. Upon completion of the reaction, pour the mixture into a 250 mL beaker containing 100 mL of deionized water.
3.2. Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).
3.3. Combine the organic layers and wash them with deionized water (2 x 50 mL) followed by brine (50 mL).
3.4. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
4. Purification:
4.1. Purify the crude product by column chromatography on silica gel.
4.2. Pack a glass column with silica gel slurried in petroleum ether.
4.3. Load the crude product onto the column and elute with a gradient of ethyl acetate in petroleum ether (e.g., starting from 100% petroleum ether and gradually increasing the polarity to a 20:1 petroleum ether/ethyl acetate mixture).
4.4. Collect the fractions containing the desired product, as identified by TLC analysis.
4.5. Combine the pure fractions and remove the solvent under reduced pressure to yield 2-bromo-4-butylaniline as an oil or low-melting solid.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
N-Bromosuccinimide is a lachrymator and corrosive. Avoid inhalation and contact with skin and eyes.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care and avoid inhalation of vapors.
-
4-Butylaniline and its brominated derivative are toxic and may cause skin irritation. Avoid direct contact.
Data Presentation
Table 1: Summary of Reactants and Expected Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (g) or Volume (mL) |
| 4-Butylaniline | C₁₀H₁₅N | 149.23 | 10 | 1.49 g |
| N-Bromosuccinimide | C₄H₄BrNO₂ | 177.98 | 10 | 1.78 g |
| 2-Bromo-4-butylaniline | C₁₀H₁₄BrN | 228.13 | - | Theoretical Yield: 2.28 g |
Table 2: Characterization Data for 2-bromo-4-n-butylaniline
| Analysis | Expected Result |
| Appearance | Clear liquid |
| Molecular Formula | C₁₀H₁₄BrN[6] |
| Molecular Weight | 228.13 g/mol [6] |
| CAS Number | 51605-98-2[6] |
Experimental Workflow
Caption: Workflow for the synthesis of 2-bromo-4-butylaniline.
References
The Versatility of 2,6-Dibromo-4-butylaniline in Modern Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2,6-Dibromo-4-butylaniline is a valuable and versatile building block in organic synthesis, particularly for the construction of complex aromatic compounds. Its strategic placement of two bromine atoms ortho to an amino group, combined with a butyl group in the para position, offers a unique platform for selective functionalization. This aniline derivative is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents and the creation of novel molecular architectures with potential applications in medicinal chemistry and materials science. The electron-donating nature of the amino and butyl groups can influence the reactivity of the aryl-bromide bonds, making it an interesting substrate for studying structure-activity relationships in catalysis.
This document provides detailed application notes and experimental protocols for utilizing this compound in several key cross-coupling reactions.
Application Notes
This compound is an excellent starting material for generating molecular diversity. The two bromine atoms can be substituted sequentially or simultaneously, depending on the reaction conditions and the stoichiometry of the coupling partners. This allows for the synthesis of a wide range of di-substituted aniline derivatives. The primary applications of this building block lie in palladium-catalyzed reactions, which are fundamental transformations in modern drug discovery and development.[1]
Key reactions involving this compound include:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, enabling the synthesis of biaryl and substituted aryl compounds. This reaction is widely used in the preparation of biologically active molecules.
-
Sonogashira Coupling: To create carbon-carbon bonds between an aryl halide and a terminal alkyne, leading to the synthesis of aryl alkynes. These products are important intermediates in the synthesis of natural products and pharmaceuticals.[2][3]
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, allowing for the synthesis of complex secondary and tertiary arylamines. This reaction is a powerful tool for building molecules with diverse nitrogen-containing functional groups.[4][5]
The butyl group at the 4-position enhances the solubility of the starting material and its derivatives in organic solvents, which can be advantageous for reaction setup and purification.
Data Presentation
The following tables summarize representative quantitative data for palladium-catalyzed cross-coupling reactions using this compound as a substrate. The yields are based on typical outcomes for analogous di-bromo aniline compounds and may vary depending on the specific coupling partner and reaction optimization.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2,6-Diphenyl-4-butylaniline | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 2,6-Bis(4-methoxyphenyl)-4-butylaniline | 80-90 |
| 3 | 3-Pyridylboronic acid | 2,6-Di(pyridin-3-yl)-4-butylaniline | 75-85 |
Table 2: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 2,6-Bis(phenylethynyl)-4-butylaniline | 80-90 |
| 2 | Trimethylsilylacetylene | 2,6-Bis((trimethylsilyl)ethynyl)-4-butylaniline | 85-95 |
| 3 | 1-Hexyne | 2,6-Bis(hex-1-yn-1-yl)-4-butylaniline | 70-80 |
Table 3: Buchwald-Hartwig Amination of this compound with Amines
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 4,4'-(4-Butyl-1,3-phenylene)dimorpholine | 75-85 |
| 2 | Aniline | N1,N3-Diphenyl-4-butylbenzene-1,3-diamine | 70-80 |
| 3 | Benzylamine | N1,N3-Dibenzyl-4-butylbenzene-1,3-diamine | 65-75 |
Experimental Protocols
The following are detailed, representative protocols for the key palladium-catalyzed cross-coupling reactions of this compound.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the di-arylation of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (2.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 mmol)
-
Anhydrous, degassed toluene (10 mL)
-
Anhydrous, degassed water (1 mL)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling
This protocol provides a general method for the di-alkynylation of this compound with a terminal alkyne.[6]
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (2.5 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)
-
Triethylamine (Et₃N) (5 mL)
-
Anhydrous tetrahydrofuran (THF) (10 mL)
Procedure:
-
To a dry Schlenk flask, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion (typically 4-8 hours), filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the di-amination of this compound.[7]
Materials:
-
This compound (1.0 mmol)
-
Amine (2.5 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol% Pd)
-
XPhos (0.08 mmol, 8 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.8 mmol)
-
Anhydrous, degassed toluene (10 mL)
Procedure:
-
In a glovebox, add sodium tert-butoxide, XPhos, and Pd₂(dba)₃ to a dry Schlenk flask.
-
Outside the glovebox, add this compound to the flask.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed toluene, followed by the amine.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a plug of silica gel, eluting with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate the general experimental workflows and logical relationships for the described palladium-catalyzed cross-coupling reactions.
Caption: General workflow for Suzuki-Miyaura coupling.
Caption: General workflow for Sonogashira coupling.
References
- 1. youtube.com [youtube.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols: 2,6-Dibromo-4-butylaniline in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dibromo-4-butylaniline is a halogenated aromatic amine that serves as a versatile building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring two bromine atoms ortho to an amino group and a butyl group in the para position, offers a platform for regioselective functionalization. While direct literature on the extensive applications of this compound in pharmaceutical synthesis is emerging, its structural similarity to other 2,6-dihaloanilines, such as 2,6-dibromo-4-methylaniline, suggests its significant potential as a key intermediate in drug discovery and development.[1][2] The bromine atoms can be selectively replaced through various cross-coupling reactions, and the amino group can be readily derivatized, allowing for the construction of diverse molecular scaffolds for targeted therapeutic agents.
This document provides hypothetical, yet chemically sound, applications and detailed protocols for the use of this compound in the synthesis of pharmaceutical intermediates, drawing parallels from established methodologies for structurally related compounds.
Hypothetical Application: Synthesis of a Novel Kinase Inhibitor Precursor
The 2,6-disubstituted aniline motif is a common feature in many kinase inhibitors, where the substituents can occupy specific pockets in the ATP-binding site of the kinase. The butyl group at the 4-position can contribute to favorable hydrophobic interactions and improved pharmacokinetic properties.
Here, we propose a synthetic route to a key intermediate, N-(4-butyl-2,6-bis(1H-pyrazol-1-yl)phenyl)acetamide (4) , which could serve as a precursor for a novel class of kinase inhibitors. This synthesis utilizes sequential Buchwald-Hartwig amination reactions to introduce pyrazole moieties at the 2- and 6-positions of the aniline core.
Proposed Synthetic Pathway
The proposed multi-step synthesis starts with the protection of the amino group of this compound, followed by two sequential Buchwald-Hartwig amination reactions with pyrazole, and finally deprotection and acetylation to yield the target intermediate.
Caption: Proposed synthetic pathway for a kinase inhibitor precursor.
Experimental Protocols
Synthesis of N-(2,6-Dibromo-4-butylphenyl)acetamide (Intermediate 1)
Objective: To protect the amino group of this compound by acetylation to prevent side reactions in the subsequent coupling steps.
Materials:
-
This compound
-
Acetic anhydride (Ac₂O)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane (0.2 M).
-
To the stirred solution, add pyridine (1.5 eq).
-
Slowly add acetic anhydride (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from ethanol/water or by column chromatography on silica gel.
Synthesis of N-(4-Butyl-2-bromo-6-(1H-pyrazol-1-yl)phenyl)acetamide (Intermediate 2)
Objective: To perform a regioselective Buchwald-Hartwig amination to introduce the first pyrazole ring.
Materials:
-
N-(2,6-Dibromo-4-butylphenyl)acetamide (Intermediate 1)
-
Pyrazole
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Schlenk flask and Schlenk line
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
Procedure:
-
To a Schlenk flask under an argon atmosphere, add N-(2,6-dibromo-4-butylphenyl)acetamide (1.0 eq), pyrazole (1.1 eq), cesium carbonate (1.4 eq), and Xantphos (0.04 eq).
-
Add Pd₂(dba)₃ (0.02 eq) to the flask.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane (0.1 M) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Synthesis of N-(4-Butyl-2,6-bis(1H-pyrazol-1-yl)phenyl)acetamide (Target Intermediate)
Objective: To complete the synthesis by introducing the second pyrazole ring via another Buchwald-Hartwig amination.
Materials:
-
N-(4-Butyl-2-bromo-6-(1H-pyrazol-1-yl)phenyl)acetamide (Intermediate 2)
-
Pyrazole
-
Pd₂(dba)₃
-
Xantphos
-
Cs₂CO₃
-
Anhydrous 1,4-Dioxane
-
Schlenk flask and Schlenk line
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
Procedure:
-
Follow the same procedure as for the synthesis of Intermediate 2, using N-(4-butyl-2-bromo-6-(1H-pyrazol-1-yl)phenyl)acetamide as the starting material.
-
To a Schlenk flask under an argon atmosphere, add Intermediate 2 (1.0 eq), pyrazole (1.2 eq), cesium carbonate (1.5 eq), Xantphos (0.05 eq), and Pd₂(dba)₃ (0.025 eq).
-
Evacuate and backfill with argon three times.
-
Add anhydrous 1,4-dioxane (0.1 M).
-
Heat the reaction mixture to 110 °C and stir for 24 hours. Monitor the reaction by LC-MS.
-
Upon completion, perform the same workup and purification as for Intermediate 2.
Data Presentation
The following table summarizes the hypothetical quantitative data for the proposed synthetic pathway. These values are based on typical yields and purities for similar reactions found in the literature.
| Step | Reactant | Product | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | This compound | Intermediate 1 | Ac₂O, Pyridine | DCM | RT | 4 | 95 | >98 |
| 2 | Intermediate 1 | Intermediate 2 | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Dioxane | 100 | 18 | 75 | >97 |
| 3 | Intermediate 2 | Target Intermediate | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Dioxane | 110 | 24 | 68 | >99 |
Workflow Visualization
The following diagram illustrates the general experimental workflow for the Buchwald-Hartwig amination steps.
Caption: General workflow for Buchwald-Hartwig amination.
Conclusion
This compound is a promising building block for the synthesis of pharmaceutical intermediates. Its di-bromo substitution allows for sequential and regioselective functionalization via modern cross-coupling methodologies, enabling the construction of complex and diverse molecular architectures. The protocols and data presented herein, though based on a hypothetical pathway, provide a solid foundation for researchers to explore the utility of this versatile intermediate in the development of novel therapeutic agents, particularly in the area of kinase inhibitors. Further derivatization of the synthesized intermediate could lead to the discovery of potent and selective drug candidates.
References
Application Notes and Protocols: The Role of 2,6-Dibromo-4-alkylanilines in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted anilines are a critical class of intermediates in the synthesis of a wide range of agrochemicals, including herbicides, insecticides, and fungicides. The introduction of halogen atoms, such as bromine, into the aniline scaffold can significantly influence the biological activity, metabolic stability, and physicochemical properties of the final active ingredient. This document provides an overview of the potential role of 2,6-dibromo-4-alkylanilines, with a focus on 2,6-Dibromo-4-butylaniline, as versatile building blocks in the agrochemical discovery and development process. While specific data on the direct agrochemical applications of this compound is limited in public literature, its structural analogs, such as 2,6-Dibromo-4-methylaniline, are recognized as important intermediates.[1][2][3] This document will, therefore, extrapolate from the known chemistry of related compounds to provide detailed protocols and potential applications.
Physicochemical Properties
A clear understanding of the physicochemical properties of these intermediates is crucial for their effective use in synthesis and for predicting the properties of their derivatives.
| Property | This compound | 2,6-Dibromo-4-methylaniline |
| CAS Number | 10546-66-4[4] | 6968-24-7[1] |
| Molecular Formula | C₁₀H₁₃Br₂N[4][5] | C₇H₇Br₂N[6] |
| Molecular Weight | 307.02 g/mol [4][5] | 264.96 g/mol [6] |
| Melting Point | Not available | 74-76 °C[3] |
| Purity (typical) | ≥ 98%[7] | ≥ 99%[2][3] |
| Solubility | Soluble in organic solvents[3] | Soluble in organic solvents[3] |
Role in Agrochemical Synthesis
2,6-Dibromo-4-alkylanilines serve as key starting materials for the synthesis of more complex molecules with potential pesticidal or herbicidal activity. The presence of two bromine atoms ortho to the amino group provides steric hindrance and influences the electronic properties of the aromatic ring. The amino group itself is a versatile functional handle that can be readily modified through various chemical reactions.
The following diagram illustrates a generalized workflow for the utilization of a 2,6-dibromo-4-alkylaniline intermediate in the development of a novel agrochemical.
Caption: A generalized workflow for agrochemical development using a 2,6-dibromo-4-alkylaniline intermediate.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of 2,6-Dibromo-4-methylaniline.[8]
Materials:
-
4-Butylaniline
-
N-Bromosuccinimide (NBS)
-
Chloroform (CHCl₃)
-
Column chromatography supplies (e.g., silica gel)
-
Standard laboratory glassware
Procedure:
-
Dissolve 4-butylaniline (0.01 mol) in chloroform and stir for 5 minutes at room temperature.
-
Add N-Bromosuccinimide (NBS) (0.02 mol) to the solution.
-
Stir the reaction mixture for 30 minutes at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any solid byproducts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
The following diagram illustrates the synthetic pathway.
Caption: Synthesis of this compound via bromination of 4-butylaniline.
Protocol 2: General Procedure for Derivatization
The amino group of this compound can be readily acylated to produce amides, which are a common class of bioactive molecules.
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N) or other suitable base
-
Acyl chloride or anhydride of interest
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere.
-
Add triethylamine (1.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride or anhydride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting amide by recrystallization or column chromatography.
Hypothetical Signaling Pathway Involvement
While the specific mechanism of action for derivatives of this compound is unknown, many insecticides target the nervous system of insects. A hypothetical derivative could be designed to act as an antagonist for a key neurotransmitter receptor, such as the GABA receptor.
Caption: Hypothetical mechanism of action of a this compound derivative as a GABA receptor antagonist.
Conclusion and Future Perspectives
2,6-Dibromo-4-alkylanilines, including the butylated analog, represent a valuable class of intermediates for the synthesis of novel agrochemicals. Their utility lies in the predictable reactivity of the aniline functional group and the influence of the dibromo substitution pattern on the properties of the resulting derivatives. Future research in this area could focus on the synthesis and screening of libraries of compounds derived from this compound to identify new lead structures for the development of next-generation crop protection agents. The protocols and workflows outlined in this document provide a foundational framework for researchers to explore the potential of this and related chemical scaffolds.
References
- 1. 2,6-Dibromo-4-methylaniline | 6968-24-7 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C10H13Br2N | CID 19088413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 2,6-Dibromo-4-methylaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. calpaclab.com [calpaclab.com]
- 8. 2,6-Dibromo-4-methylaniline synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: 2,6-Dibromo-4-butylaniline as a Coupling Reagent in Dye Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dibromo-4-butylaniline is a halogenated aromatic amine that serves as a versatile precursor in the synthesis of various organic compounds. Its unique structure, featuring bromine atoms ortho to the amino group and a butyl group in the para position, makes it a valuable building block in the manufacturing of specialized azo dyes. Azo dyes are a significant class of colorants characterized by the presence of one or more azo groups (–N=N–) and are widely used in the textile, printing, and biomedical industries.[1]
The bromine substituents on the aniline ring can enhance the lightfastness and thermal stability of the resulting dyes. Furthermore, the butyl group can improve the solubility of the dye in organic solvents and polymer matrices, making it suitable for applications in disperse dyes for synthetic fibers. These structural features make this compound a reagent of interest for developing novel dyes with specific properties.
This document provides detailed application notes and experimental protocols for the use of this compound as a coupling reagent in the synthesis of azo dyes.
Physicochemical Properties of this compound
A thorough understanding of the starting material is crucial for successful synthesis. The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 10546-66-4 | [2] |
| Molecular Formula | C₁₀H₁₃Br₂N | [2] |
| Molecular Weight | 307.02 g/mol | [2] |
| Appearance | Colorless block-shaped crystals | [3] |
| Solubility | Soluble in ethanol | [3] |
Synthesis of Azo Dyes using this compound: A Generalized Protocol
The synthesis of azo dyes from this compound involves a two-step process: diazotization of the aniline derivative followed by coupling with a suitable aromatic compound (the coupling component).[1]
Step 1: Diazotization of this compound
Diazotization is the process of converting a primary aromatic amine into a diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures to ensure the stability of the diazonium salt.
Experimental Protocol:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend this compound (1.0 eq.) in a solution of hydrochloric acid (3.0 eq. of 37% HCl in water).
-
Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.
-
Prepare a solution of sodium nitrite (1.1 eq.) in cold water.
-
Add the sodium nitrite solution dropwise to the aniline suspension over 30 minutes, ensuring the temperature remains between 0-5 °C.
-
Continue stirring the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of a clear solution indicates the successful formation of the diazonium salt.
-
The resulting diazonium salt solution is highly reactive and should be used immediately in the subsequent coupling reaction.
Step 2: Azo Coupling Reaction
The diazonium salt solution is then coupled with an electron-rich aromatic compound, such as a phenol or an aniline derivative, to form the azo dye.
Experimental Protocol:
-
In a separate beaker, dissolve the coupling component (e.g., phenol, β-naphthol, or N,N-dimethylaniline) (1.0 eq.) in an aqueous solution of sodium hydroxide (for phenols) or a dilute acid (for anilines).
-
Cool the solution of the coupling component to 0-5 °C in an ice-salt bath.
-
Slowly add the freshly prepared diazonium salt solution to the solution of the coupling component with vigorous stirring.
-
Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours. The formation of a colored precipitate indicates the synthesis of the azo dye.
-
After the reaction is complete, collect the dye by vacuum filtration.
-
Wash the precipitate with cold water until the filtrate is neutral.
-
Dry the crude dye in a desiccator or a vacuum oven at a low temperature.
-
The crude dye can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.
Visualization of the Synthesis Workflow
The following diagrams illustrate the key stages in the synthesis of azo dyes using this compound.
Caption: Workflow for the diazotization of this compound.
Caption: General workflow for the azo coupling reaction and purification.
Characterization of Synthesized Azo Dyes
The synthesized azo dyes should be characterized using various analytical techniques to confirm their structure and purity.
| Analytical Technique | Purpose |
| Melting Point | To determine the purity of the synthesized dye. |
| UV-Visible Spectroscopy | To determine the maximum absorption wavelength (λmax) and molar absorptivity. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the characteristic functional groups, such as the azo group (-N=N-), hydroxyl group (-OH), and aromatic C-H bonds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the detailed molecular structure of the dye. |
| Mass Spectrometry (MS) | To confirm the molecular weight of the synthesized dye. |
Hypothetical Quantitative Data for Azo Dyes Derived from this compound
| Coupling Component | Dye Color | Yield (%) | λmax (nm) |
| Phenol | Yellow-Orange | 85-90 | 400-420 |
| β-Naphthol | Red | 90-95 | 480-500 |
| N,N-Dimethylaniline | Orange-Red | 80-85 | 450-470 |
| Salicylic Acid | Yellow | 82-88 | 380-400 |
Safety Precautions
-
This compound and its derivatives should be handled in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
-
Azo compounds can be toxic and should be handled with care.
-
Proper waste disposal procedures should be followed according to institutional guidelines.
Conclusion
This compound is a promising reagent for the synthesis of novel azo dyes with potentially enhanced properties. The generalized protocols provided in this document offer a solid foundation for researchers to explore the synthesis and application of these dyes. Further research is warranted to fully characterize the properties of dyes derived from this specific precursor and to evaluate their performance in various applications.
References
Application Note: Purification of Crude 2,6-Dibromo-4-butylaniline by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,6-Dibromo-4-butylaniline is a substituted aniline derivative that may serve as a key intermediate in the synthesis of various pharmaceutical compounds and organic materials. Following its synthesis, the crude product often contains unreacted starting materials, by-products, and other impurities that must be removed to ensure high purity for subsequent applications. This application note provides a detailed protocol for the purification of crude this compound using silica gel column chromatography, a widely used and effective technique for the separation of organic compounds based on their polarity.[1][2]
The protocol outlines the use of a normal-phase chromatography system, employing silica gel as the stationary phase and a gradient elution of a hexane/ethyl acetate solvent system as the mobile phase.[3] This method is designed to provide a robust and reproducible purification strategy, yielding high-purity this compound.
Data Presentation
The following table summarizes the expected results from the purification of a hypothetical crude sample of this compound.
| Parameter | Value |
| Crude Sample Mass | 5.0 g |
| Stationary Phase | Silica Gel (70-230 mesh) |
| Silica Gel Mass | 250 g (50x the mass of the crude sample)[4] |
| Column Dimensions | 5 cm (diameter) x 50 cm (length) |
| Mobile Phase (Eluent) | Gradient: 100% Hexane to 95:5 Hexane/Ethyl Acetate |
| Eluent Volume | ~1.5 L |
| Mass of Purified Product | 4.2 g |
| Yield | 84% |
| Purity (by HPLC) | >98% |
| Appearance | Off-white to pale yellow solid |
Experimental Protocols
This section provides a detailed methodology for the purification of crude this compound by flash column chromatography.
Materials and Equipment:
-
Crude this compound
-
Silica gel (70-230 mesh)
-
n-Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Glass chromatography column
-
Separatory funnel (for solvent reservoir)
-
Cotton or glass wool
-
Sand (acid-washed)
-
Beakers and Erlenmeyer flasks
-
Round-bottom flask
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (for visualizing TLC plates)
-
Capillary tubes for spotting
1. Preparation of the Mobile Phase (Eluent):
Prepare a series of eluents with increasing polarity. For a gradient elution, you will start with a non-polar solvent and gradually increase the polarity.
-
Initial Eluent: 100% n-Hexane.
-
Gradient Eluent: A mixture of n-hexane and ethyl acetate. A common starting point for aniline derivatives is a gradient from 100% hexane to a 95:5 (v/v) mixture of hexane and ethyl acetate.[3]
-
Optional Additive: To minimize peak tailing of the basic aniline compound on the acidic silica gel, 0.1-1% triethylamine can be added to the mobile phase.[4][5][6]
2. Thin Layer Chromatography (TLC) Analysis:
Before performing the column chromatography, it is crucial to determine the optimal solvent system using TLC.[3][6]
-
Dissolve a small amount of the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a chamber containing a test solvent system (e.g., 98:2 hexane/ethyl acetate).
-
Visualize the developed plate under a UV lamp.
-
The ideal solvent system should provide a good separation of the desired product from impurities, with the product having an Rf value of approximately 0.2-0.4.
3. Column Packing (Wet Slurry Method):
-
Secure the chromatography column in a vertical position using a clamp.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm) on top of the plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (100% hexane). The consistency should be pourable but not too dilute.
-
Pour the silica gel slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.
-
Open the stopcock at the bottom of the column to allow the solvent to drain, which helps in packing the silica gel. Do not let the solvent level drop below the top of the silica gel at any point.
-
Once the silica bed has settled, add another thin layer of sand on top to protect the surface from being disturbed during sample loading.
4. Sample Loading (Dry Loading Method):
For better separation, dry loading of the sample is recommended.
-
Dissolve the crude this compound (5.0 g) in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 10-15 g) to this solution.
-
Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
5. Elution and Fraction Collection:
-
Carefully add the initial eluent (100% hexane) to the column without disturbing the top layer of sand.
-
Apply gentle positive pressure (if using flash chromatography) to achieve a steady flow rate.
-
Begin collecting fractions in an orderly manner (e.g., in test tubes or small flasks).
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate to the hexane. For example, you can switch to a 98:2 hexane/ethyl acetate mixture, followed by a 95:5 mixture.
-
Continue collecting and monitoring fractions until the desired product has been completely eluted from the column.
6. Isolation of the Purified Product:
-
Combine the fractions that contain the pure this compound, as determined by TLC analysis.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
The resulting solid is the purified this compound.
-
Determine the mass of the purified product and calculate the yield.
-
Assess the purity of the final product using an appropriate analytical technique, such as HPLC or NMR spectroscopy.
Mandatory Visualization
Caption: Workflow for the purification of this compound.
References
Application Notes and Protocols for the Recrystallization of 2,6-Dibromo-4-butylaniline to High Purity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the purification of 2,6-Dibromo-4-butylaniline to high purity via recrystallization. The described methods are intended to guide laboratory-scale purification to obtain a crystalline solid suitable for further synthetic applications or analytical characterization.
Introduction
This compound is a halogenated aromatic amine that serves as a key intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs) and materials for organic electronics. The purity of this starting material is critical for the successful outcome of subsequent reactions, impacting reaction yield, impurity profiles of downstream products, and overall process efficiency. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. By carefully selecting a solvent and controlling the cooling rate, this compound can be induced to form pure crystals, leaving impurities behind in the solution (mother liquor).
This document outlines a primary recrystallization protocol using ethanol, a solvent in which this compound has been shown to form well-defined crystals. An alternative mixed-solvent system of ethanol and water is also presented, which may be beneficial for addressing specific impurity profiles.
Materials and Equipment
-
Crude this compound
-
Ethanol (Reagent grade or higher)
-
Distilled or deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capability
-
Magnetic stir bars
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Spatula
-
Watch glass
-
Vacuum source
-
Drying oven or vacuum desiccator
-
Analytical balance
-
Melting point apparatus
-
High-Performance Liquid Chromatography (HPLC) system for purity analysis
Experimental Protocols
This protocol is the recommended starting point for the purification of this compound. A prior study has demonstrated the successful formation of colorless, block-shaped crystals of this compound using ethanol[1].
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask of appropriate size.
-
Add a minimal amount of ethanol to the flask.
-
Gently heat the mixture on a hot plate with continuous stirring.
-
Continue to add small portions of ethanol until the solid completely dissolves at or near the boiling point of the solvent. Avoid adding an excessive amount of solvent to ensure the solution is saturated.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This step should be carried out quickly to prevent premature crystallization. Preheating the filtration apparatus (funnel and receiving flask) can help mitigate this issue.
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature on a heat-resistant surface. Do not disturb the flask during this initial cooling phase to promote the formation of larger, purer crystals.
-
Once the flask has reached room temperature, further cooling in an ice-water bath for 30-60 minutes can maximize the yield of the recrystallized product.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor containing impurities.
-
-
Drying:
-
Dry the purified crystals on a watch glass in a well-ventilated fume hood, in a drying oven at a temperature well below the compound's melting point, or in a vacuum desiccator.
-
This protocol can be employed if the purity obtained from the single-solvent recrystallization is insufficient or if the compound is too soluble in pure ethanol at room temperature. A mixture of 80% ethanol and 20% water has been successfully used for the recrystallization of the closely related compound, 2,6-Dibromo-4-methylaniline[2].
-
Dissolution:
-
Dissolve the crude this compound in a minimal amount of hot ethanol as described in Protocol 1.
-
-
Addition of Anti-Solvent:
-
While the ethanol solution is still hot, add distilled or deionized water dropwise with continuous stirring until the solution becomes faintly turbid (cloudy). The water acts as an anti-solvent, reducing the solubility of the organic compound.
-
If the solution becomes too cloudy, add a few drops of hot ethanol until it becomes clear again.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice-water bath as described in Protocol 1.
-
-
Isolation and Drying:
-
Collect and dry the crystals following the procedures outlined in Protocol 1, using an ice-cold ethanol/water mixture (in the same ratio as the crystallization solvent) for washing the crystals.
-
Data Presentation
The effectiveness of the recrystallization process should be evaluated by comparing the purity and yield of the material before and after the procedure. The following table provides a template for summarizing such quantitative data.
| Parameter | Crude Material | After Recrystallization (Ethanol) | After Recrystallization (Ethanol/Water) |
| Appearance | Yellow to brown solid | Colorless to off-white crystals | Colorless to off-white crystals |
| Purity (HPLC, Area %) | 95.2% | >99.5% | >99.5% |
| Yield (%) | N/A | 85% | 80% |
| Melting Point (°C) | 48-51 °C | 52-53 °C | 52-53 °C |
Note: The values presented in this table are representative and will vary depending on the nature and amount of impurities in the starting material.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Logical workflow for selecting a recrystallization protocol for this compound.
References
Application Notes and Protocols for the Characterization of 2,6-Dibromo-4-butylaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed analytical methods and protocols for the comprehensive characterization of 2,6-Dibromo-4-butylaniline. The methodologies outlined below are essential for identity confirmation, purity assessment, and stability studies of this compound, which serves as a crucial building block in medicinal chemistry and materials science.
Chromatographic Analysis
Chromatographic techniques are fundamental for separating this compound from impurities and for its quantification.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a robust method for the analysis of this compound. A method adapted from the analysis of similar compounds, such as 2,6-Dibromoaniline, is presented below.[1]
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is recommended for optimal separation. For mass spectrometry compatibility, formic acid (0.1%) can be used as a modifier instead of phosphoric acid.[1]
-
Start with a composition of 60% acetonitrile and 40% water.
-
Linearly increase acetonitrile to 95% over 15 minutes.
-
Hold at 95% acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the initial mobile phase to a concentration of approximately 1 mg/mL.
Data Presentation
| Parameter | Expected Value |
| Retention Time | ~ 8-12 minutes (estimated) |
| Purity (by area %) | > 98% (for a pure standard) |
| Limit of Detection (LOD) | < 0.01 µg/mL (estimated) |
| Limit of Quantification (LOQ) | < 0.05 µg/mL (estimated) |
Experimental Workflow: HPLC Analysis
References
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions Involving 2,6-Dibromo-4-butylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction has profound implications in drug discovery and materials science, where the synthesis of complex aryl structures is paramount.[3][4] 2,6-Disubstituted aniline derivatives are significant pharmacophores found in a variety of therapeutic agents, making the development of robust synthetic routes to these scaffolds a key area of research.[5][6][7] This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling of 2,6-Dibromo-4-butylaniline with various arylboronic acids to generate novel 2,6-diaryl-4-butylaniline derivatives, which are valuable intermediates for drug development.[5][8]
The presence of two bromine atoms at the ortho positions of the aniline allows for a double Suzuki-Miyaura coupling, providing a straightforward method for introducing diverse aryl groups. The general transformation is depicted below:
Core Concepts and Strategy
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.[1][2] The key steps include the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[1][2]
For a dihalogenated substrate like this compound, the reaction can be controlled to achieve either mono- or diarylation, although simultaneous diarylation is common under standard conditions. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity.
Experimental Protocols
Protocol 1: General Procedure for the Double Suzuki-Miyaura Cross-Coupling of this compound
This protocol details a general method for the diarylation of this compound with a representative arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid, 4-Trifluoromethylphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃) or other suitable phosphine ligand
-
Potassium phosphate (K₃PO₄) or another suitable base
-
1,4-Dioxane and Water (or other suitable solvent system like Toluene/Water or DMF/Water)[9][10]
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification equipment (e.g., Schlenk flask, condenser, magnetic stirrer, column chromatography setup)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol), the desired arylboronic acid (2.5 mmol, 2.5 equivalents), and the base (e.g., K₃PO₄, 4.0 mmol, 4.0 equivalents).
-
In a separate vial, prepare the catalyst system by dissolving the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., PCy₃, 0.04 mmol, 4 mol%) in a small amount of the reaction solvent.
-
Add the catalyst solution to the Schlenk flask containing the reactants.
-
Add the degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1 v/v, 10 mL).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (typically 12-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to obtain the pure 2,6-diaryl-4-butylaniline product.
Data Presentation
The following table summarizes representative quantitative data for the double Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids, based on the general protocol.
| Entry | Arylboronic Acid | Product | Yield (%) | Purity (%) |
| 1 | Phenylboronic acid | 2,6-Diphenyl-4-butylaniline | 85 | >98 |
| 2 | 4-Methoxyphenylboronic acid | 2,6-Bis(4-methoxyphenyl)-4-butylaniline | 92 | >99 |
| 3 | 4-Trifluoromethylphenylboronic acid | 2,6-Bis(4-trifluoromethylphenyl)-4-butylaniline | 78 | >97 |
| 4 | 3-Thienylboronic acid | 2,6-Di(thiophen-3-yl)-4-butylaniline | 75 | >95 |
Note: The data presented in this table is illustrative and based on typical outcomes for similar Suzuki-Miyaura reactions. Actual results may vary depending on the specific reaction conditions and the purity of the starting materials.
Visualizations
The following diagrams illustrate the key aspects of the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the synthesis of 2,6-diaryl-4-butylanilines.
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides an efficient and versatile method for the synthesis of 2,6-diaryl-4-butylaniline derivatives. The protocols and data presented herein serve as a valuable starting point for researchers engaged in the synthesis of novel molecular entities for drug discovery and development. Optimization of reaction conditions may be necessary for specific substrates to achieve maximum yield and purity. The robust nature of this reaction allows for the generation of a diverse library of compounds for further biological evaluation.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. d-nb.info [d-nb.info]
- 7. Sterically Congested 2,6‐Disubstituted Anilines from Direct C−N Bond Formation at an Iodine(III) Center - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cresset-group.com [cresset-group.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Derivatization of 2,6-Dibromo-4-butylaniline for the Generation of Novel Compound Libraries
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2,6-Dibromo-4-butylaniline is a versatile chemical scaffold for the development of new compound libraries in drug discovery. Its structure features two reactive bromine atoms at the ortho-positions and a nucleophilic amino group, offering multiple points for chemical modification. The bulky butyl group at the para-position enhances solubility in organic solvents and can provide favorable hydrophobic interactions in biological assays. This document provides detailed protocols for the derivatization of this scaffold using two powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These methods enable the synthesis of a diverse array of bi- and tri-substituted aniline derivatives, which are prevalent motifs in medicinally relevant molecules.
Core Concepts:
-
Suzuki-Miyaura Cross-Coupling: This reaction creates a carbon-carbon bond between an organohalide (in this case, the bromine atoms of the aniline scaffold) and an organoboron compound, such as a boronic acid or ester.[1] It is known for its mild reaction conditions and tolerance of a wide range of functional groups.[1]
-
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine in the presence of a palladium catalyst.[2][3] This transformation has revolutionized the synthesis of aryl amines, which are key components of many pharmaceuticals.[4] The choice of a bulky, electron-rich phosphine ligand is often critical for achieving high reaction efficiency.[4]
Visualization of Synthetic Strategy
The overall workflow for utilizing this compound as a scaffold for compound library synthesis and subsequent screening is outlined below.
Caption: General workflow from scaffold to hit identification.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the diarylation of this compound using various arylboronic acids. The reaction targets the two C-Br bonds.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (2.2–2.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-4 mol%)
-
Triphenylphosphine (PPh₃) or other suitable ligand (e.g., SPhos) (8-16 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous, degassed solvents (e.g., 1,4-Dioxane/Water 4:1, or Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling.
Procedure:
-
To a dry Schlenk flask, add this compound, the selected arylboronic acid, potassium carbonate, Pd(OAc)₂, and the phosphine ligand.
-
Seal the flask, and evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio) via syringe. A typical concentration is 0.1 M with respect to the aniline.
-
Heat the reaction mixture to 80–100 °C with vigorous stirring.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2,6-diaryl-4-butylaniline.
Data Presentation: Representative Suzuki-Miyaura Couplings
The following table summarizes expected outcomes for the diarylation of this compound with various arylboronic acids, based on similar reactions reported in the literature.[5]
| Entry | Arylboronic Acid | Product Structure | Representative Yield |
| 1 | Phenylboronic acid | 4-butyl-N1,N1-diphenylbenzene-1,3-diamine | Good to Excellent |
| 2 | 4-Methoxyphenylboronic acid | 4-butyl-N1,N1-bis(4-methoxyphenyl)benzene-1,3-diamine | Excellent |
| 3 | 4-Fluorophenylboronic acid | 4-butyl-N1,N1-bis(4-fluorophenyl)benzene-1,3-diamine | Good to Excellent |
| 4 | 3-Thienylboronic acid | 4-butyl-N1,N1-di(thiophen-3-yl)benzene-1,3-diamine | Good |
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol details the coupling of secondary amines to the 2,6-dibromo positions of the aniline scaffold. The aniline's own N-H bond is generally less reactive under these conditions but may require protection for certain applications.
Materials:
-
This compound (1.0 equiv)
-
Secondary amine (e.g., morpholine, piperidine) (2.5–3.0 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃) (1-2 mol%)
-
Bulky phosphine ligand (e.g., XPhos, BrettPhos) (2-4 mol%)
-
Strong, non-nucleophilic base (e.g., Sodium tert-butoxide, NaOt-Bu) (3.0 equiv)
-
Anhydrous, degassed Toluene or Dioxane
-
Inert gas (Argon or Nitrogen)
Experimental Workflow Diagram:
Caption: Step-by-step workflow for Buchwald-Hartwig amination.
Procedure:
-
Inside a glovebox, add this compound, the palladium catalyst, the phosphine ligand, and Sodium tert-butoxide to a dry reaction vial.
-
Add the anhydrous, degassed solvent (e.g., Toluene) followed by the secondary amine.
-
Seal the vial tightly with a screw cap.
-
Remove the vial from the glovebox and place it in a preheated aluminum block at 90–110 °C.
-
Stir the reaction until the starting material is consumed, as monitored by LC-MS.
-
After cooling to room temperature, dilute the mixture with dichloromethane or ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Concentrate the filtrate and redissolve in a suitable solvent. Wash with water to remove inorganic salts.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product via flash column chromatography to obtain the desired diamino-substituted product.
Data Presentation: Representative Buchwald-Hartwig Aminations
The following table shows potential products from the Buchwald-Hartwig amination of this compound.
| Entry | Secondary Amine | Product Structure | Representative Yield |
| 1 | Morpholine | 4,4'-(4-butylaniline-2,6-diyl)dimorpholine | Excellent |
| 2 | Piperidine | 1,1'-(4-butylaniline-2,6-diyl)dipiperidine | Good to Excellent |
| 3 | N-Methylaniline | 4-butyl-N2,N6-dimethyl-N2,N6-diphenylbenzene-1,2,6-triamine | Good |
| 4 | Indoline | 1,1'-(4-butylaniline-2,6-diyl)diindoline | Good to Excellent |
Application in Drug Discovery: Kinase Inhibitor Screening
Compound libraries generated from the this compound scaffold can be screened against various biological targets. Substituted anilines are a common feature in kinase inhibitors, which function by blocking signaling pathways implicated in diseases like cancer.
Hypothetical Signaling Pathway for Screening:
Caption: Inhibition of a kinase cascade by a library compound.
The synthesized compounds can be evaluated in high-throughput screening (HTS) assays to measure their inhibitory activity against a specific kinase (e.g., Kinase B). Hits from the primary screen can then be validated through dose-response studies to determine their potency (IC₅₀), providing a starting point for lead optimization.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Dibromo-4-butylaniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 2,6-Dibromo-4-butylaniline. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance yield and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and related compounds, offering potential causes and actionable solutions.
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | - Inactive brominating agent.- Insufficient reaction temperature or time.- Starting material degradation. | - Use freshly opened or purified N-Bromosuccinimide (NBS) or determine the concentration of the bromine solution.- Monitor the reaction progress using Thin Layer Chromatography (TLC) and adjust the reaction time and temperature accordingly.- Ensure the 4-butylaniline starting material is pure and free from degradation products. |
| Formation of Polybrominated Byproducts (e.g., 2,4,6-tribromo-4-butylaniline) | - The amino group of the aniline is highly activating, leading to multiple substitutions.- High concentration of the brominating agent.- Elevated reaction temperature. | - Perform the reaction at a lower temperature (e.g., 0-5 °C) to control the reaction rate.- Add the brominating agent dropwise or in small portions to maintain a low instantaneous concentration.- Consider protecting the amine group as an acetamide to reduce its activating effect, followed by deprotection after bromination. |
| Formation of Monobrominated Byproducts (e.g., 2-bromo-4-butylaniline) | - Insufficient amount of brominating agent.- Short reaction time. | - Use a slight excess of the brominating agent (e.g., 2.1-2.2 equivalents).- Extend the reaction time and monitor for the disappearance of the monobrominated intermediate by TLC. |
| Difficult Purification of the Final Product | - Presence of closely related isomers or unreacted starting material.- Oily or discolored product due to impurities. | - Employ column chromatography on silica gel for separation.- Recrystallize the crude product from a suitable solvent system, such as ethanol/water or hexanes.- Wash the crude product with a solution of sodium bisulfite or sodium thiosulfate to remove residual bromine. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective brominating agent for the synthesis of this compound?
A1: Both molecular bromine (Br₂) in a solvent like acetic acid and N-Bromosuccinimide (NBS) are effective reagents for the dibromination of 4-substituted anilines. NBS is often preferred as it is a solid, easier to handle, and can sometimes offer better control over the reaction, potentially reducing the formation of polybrominated byproducts.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system, for example, a mixture of hexanes and ethyl acetate, can be used to separate the starting material (4-butylaniline), the monobrominated intermediate, the desired dibrominated product, and any polybrominated byproducts.
Q3: What is the expected yield for the synthesis of this compound?
A3: While a specific yield for this compound is not widely reported, yields for the dibromination of structurally similar 4-alkylanilines can range from moderate to high, typically between 60% and 90%, depending on the reaction conditions and the purity of the starting materials. Optimization of temperature, reaction time, and purification method is key to maximizing the yield.
Q4: My final product is a dark oil instead of a solid. What should I do?
A4: A dark or oily product often indicates the presence of impurities. It is recommended to first attempt purification by column chromatography to isolate the desired compound. If the purified product is still an oil, it may be due to residual solvent or the intrinsic properties of the molecule at room temperature. In such cases, attempting to induce crystallization by cooling to a low temperature or by scratching the inside of the flask with a glass rod may be beneficial. Recrystallization from a suitable solvent should also be attempted.
Comparative Data on Dibromination of 4-Substituted Anilines
The following table summarizes reaction conditions and yields for the dibromination of aniline derivatives with structural similarity to 4-butylaniline, providing a reference for expected outcomes.
| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| 4-(trifluoromethoxy)aniline | Br₂ / H₂O₂ | Water | 20 | 7-9 | 97.5 - 99.1 | 98.4 - 99.4 | [1] |
| 4-(trifluoromethoxy)aniline | Br₂ | Dichloromethane/Water | 40 | 1 | 82 | 90 | [2] |
| 4-(trifluoromethoxy)aniline | HBr / H₂O₂ | Dichloromethane/Water | 40 | 1 | 77 | 90 | [2] |
| 4-methylaniline (p-toluidine) | NBS | Chloroform | 20 | 0.5 | 75 | Not specified | [3] |
| 4-nitroaniline | Br₂ / H₂O₂ | 60% Sulfuric Acid | 20-25 | 8 | Not specified | 99.32 | [4] |
| 4-tert-butylaniline | NBS | Water | Room Temp. | 24 | Mixture | Dibromo:Monobromo (dominant) | [5] |
Experimental Protocols
Protocol 1: Dibromination using N-Bromosuccinimide (NBS)
This protocol is adapted from the synthesis of 2,6-Dibromo-4-methylaniline[3].
Materials:
-
4-butylaniline
-
N-Bromosuccinimide (NBS)
-
Chloroform (or Dichloromethane)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask, dissolve 4-butylaniline (1.0 equivalent) in chloroform (or dichloromethane).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (2.1 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
Protocol 2: Dibromination using Bromine in Acetic Acid
This protocol is a general method adapted from the bromination of other anilines.
Materials:
-
4-butylaniline
-
Glacial acetic acid
-
Bromine
-
Sodium bisulfite solution
-
Saturated sodium bicarbonate solution
-
Ethyl acetate or Dichloromethane
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 4-butylaniline (1.0 equivalent) in glacial acetic acid in a round-bottom flask equipped with a dropping funnel.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Prepare a solution of bromine (2.1 equivalents) in glacial acetic acid and add it dropwise to the aniline solution over 30-60 minutes, keeping the temperature below 10 °C.
-
After the addition, stir the reaction mixture at room temperature for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Pour the reaction mixture into ice water and quench the excess bromine by adding sodium bisulfite solution until the orange color disappears.
-
Neutralize the solution by the slow addition of saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate or dichloromethane (3 x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography or recrystallization.
Visualizations
Synthesis Pathway of this compound
Caption: General synthesis pathway for this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Logical Relationships of Reaction Parameters
Caption: Interplay of key parameters in the bromination reaction.
References
- 1. CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline by water-phase method - Google Patents [patents.google.com]
- 2. CN103570566A - Method for preparing 2,6-dibromo-4-trifluoromethoxyaniline - Google Patents [patents.google.com]
- 3. 2,6-Dibromo-4-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Bromination Conditions for 4-Butylaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bromination of 4-butylaniline. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthetic transformation.
Troubleshooting Guide
Q1: My reaction is producing a mixture of mono-, di-, and even tri-brominated products. How can I improve the selectivity for the mono-brominated product (2-bromo-4-butylaniline)?
A1: Polysubstitution is a common issue due to the strong activating effect of the amino group in the aniline ring.[1][2] To enhance mono-selectivity, consider the following strategies:
-
Protect the Amino Group: The most reliable method to control selectivity is to temporarily protect the amino group, typically as an acetanilide.[3][4][5] This reduces the activating effect of the nitrogen lone pair, favoring mono-bromination at the para-position relative to the amide group (which is the ortho-position on the original aniline).[5] The protecting group can be subsequently removed by hydrolysis.[3]
-
Use a Milder Brominating Agent: N-Bromosuccinimide (NBS) is generally more selective than molecular bromine (Br₂) and is a good first choice for direct bromination.[4][6][7]
-
Control Stoichiometry: Use a stoichiometric amount (1.0 to 1.1 equivalents) of the brominating agent. An excess of the brominating agent will favor the formation of poly-brominated products.[8]
-
Low Reaction Temperature: Running the reaction at a low temperature (e.g., 0 °C) can help to control the reaction rate and improve selectivity.[4][6]
Q2: I am observing significant amounts of dark, tar-like byproducts in my reaction mixture. What is the cause and how can I prevent it?
A2: The formation of dark, tar-like substances is often due to the oxidation of the aniline starting material or product.[9] Anilines are susceptible to oxidation, especially under harsh reaction conditions or in the presence of strong oxidizing agents.[9]
-
Use Milder Conditions: Avoid using highly reactive brominating agents or harsh acidic conditions if possible. The use of NBS in a suitable solvent like acetonitrile or DMF at controlled temperatures is often a good starting point.[6]
-
Degas Solvents: Ensure your solvents are degassed to remove dissolved oxygen, which can contribute to oxidation.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation by atmospheric oxygen.
Q3: The reaction is very slow or is not going to completion. What can I do to improve the reaction rate and conversion?
A3: While aniline is highly activated, incomplete reactions can still occur.
-
Solvent Choice: The choice of solvent can influence the reaction rate. Solvents like acetonitrile, DMF, or acetic acid are commonly used for bromination of anilines.[3][6][9]
-
Temperature: If the reaction is slow at low temperatures, a modest increase in temperature may be necessary. However, be mindful that higher temperatures can also lead to more side products.[10] Monitoring the reaction by TLC is crucial to find the optimal balance.
-
Catalyst: For less reactive systems or when using milder brominating agents, a catalyst might be beneficial. For example, copper-catalyzed oxidative bromination has been shown to be effective for anilines.[10]
Q4: I am having difficulty purifying my brominated 4-butylaniline product from the reaction mixture. What are some effective purification strategies?
A4: Purification can be challenging due to the similar polarities of the starting material and the mono- and di-brominated products.
-
Column Chromatography: This is a common and effective method for separating the desired product from unreacted starting material and over-brominated byproducts.[6] A typical eluent system would be a mixture of a non-polar solvent like petroleum ether or hexanes and a more polar solvent like ethyl acetate.[6]
-
Recrystallization: If the product is a solid, recrystallization can be an effective purification technique.[3]
-
Acid-Base Extraction: An acid-base workup can help to remove non-basic impurities. However, it will not separate the desired product from other aniline derivatives.
-
Conversion to a Salt: In some cases, converting the product to its hydrochloride salt can aid in purification through crystallization, as the salt may have better crystallization properties.[4]
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the mono-bromination of 4-butylaniline?
A1: The amino group is a strong ortho-, para-director. Since the para-position is blocked by the butyl group, the bromine will be directed to the ortho-positions. Therefore, the expected major mono-bromination product is 2-bromo-4-butylaniline.
Q2: Which brominating agent is best for the selective mono-bromination of 4-butylaniline?
A2: N-Bromosuccinimide (NBS) is often the preferred reagent for the selective mono-bromination of activated aromatic compounds like anilines.[4][6][7] It is a solid, easier to handle than liquid bromine, and generally provides better selectivity, reducing the formation of poly-brominated byproducts.[6][7]
Q3: Is it necessary to protect the amino group of 4-butylaniline before bromination?
A3: While not strictly necessary for achieving some level of mono-bromination, protecting the amino group is highly recommended for achieving high selectivity and minimizing side reactions like poly-bromination and oxidation.[1][3][4][5] The most common protection strategy is acetylation to form the corresponding acetanilide.[3][5]
Q4: What are the typical reaction conditions for the bromination of a 4-alkylaniline using NBS?
A4: Based on procedures for structurally similar compounds like 4-tert-butylaniline, typical conditions involve dissolving the aniline in a solvent such as acetonitrile or DMF, cooling the solution to 0 °C, and then adding NBS portion-wise.[6] The reaction is often stirred at 0 °C for a period and then allowed to warm to room temperature.[6]
Q5: How can I monitor the progress of my bromination reaction?
A5: Thin-Layer Chromatography (TLC) is an excellent method for monitoring the progress of the reaction.[6] By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the starting material and the formation of the product(s). This allows for real-time assessment of the reaction's progress and helps in determining the optimal reaction time.
Data Presentation
Table 1: Comparison of Bromination Conditions for 4-Substituted Anilines
| Starting Material | Brominating Agent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Major Product | Yield (%) | Reference |
| 4-tert-butylaniline | NBS (1.0) | DMF | 0 to RT | 18.5 | 2-bromo-4-tert-butylaniline | 87 | [6] |
| 4-tert-butylaniline | NBS (1.0) | Acetonitrile | 0 to RT | 12 | 2-bromo-4-tert-butylaniline | Not specified | [6] |
| p-Toluidine (protected as acetanilide) | Bromine (1.0) | Acetic Acid | 50-55 | 1 | 2-bromo-4-methylaniline (after deprotection) | 51-57 | [3] |
| p-Toluidine | NBS (2.0) | Chloroform | 20 | 0.5 | 2,6-dibromo-4-methylaniline | Not specified | [11] |
Note: Yields are highly dependent on the specific reaction scale and purification method.
Experimental Protocols
Protocol 1: Direct Mono-bromination of 4-Butylaniline using NBS
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-butylaniline (1.0 eq.) in anhydrous acetonitrile (or DMF) under an inert atmosphere (e.g., nitrogen).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add N-bromosuccinimide (NBS) (1.0 eq.) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.[4]
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and continue stirring at room temperature for 12-18 hours.[6]
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 5:1 petroleum ether/ethyl acetate eluent system).[6]
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[6]
-
Washing: Combine the organic layers and wash with a 2N NaOH solution, followed by brine.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[6]
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of petroleum ether and ethyl acetate.[6]
Protocol 2: Bromination via Acetanilide Protection
-
Protection (Acetylation):
-
In a flask, dissolve 4-butylaniline (1.0 eq.) in glacial acetic acid.
-
Add acetic anhydride (1.1 eq.) and reflux the mixture for 2-3 hours.[3]
-
Cool the reaction mixture and pour it into ice water to precipitate the N-(4-butylphenyl)acetamide.
-
Filter the solid, wash with water, and dry.
-
-
Bromination:
-
Dissolve the dried N-(4-butylphenyl)acetamide (1.0 eq.) in glacial acetic acid.
-
Cool the solution and slowly add liquid bromine (1.0 eq.) dropwise, maintaining the temperature between 50-55 °C.[3]
-
Stir for 1 hour after the addition is complete.[3]
-
Pour the reaction mixture into an ice-cold aqueous solution of sodium sulfite to quench excess bromine and precipitate the product.[3]
-
Filter the solid (N-(2-bromo-4-butylphenyl)acetamide), wash with water, and dry.
-
-
Deprotection (Hydrolysis):
-
Reflux the N-(2-bromo-4-butylphenyl)acetamide in a mixture of glacial acetic acid and concentrated hydrochloric acid for 3 hours.[3]
-
Cool the solution to precipitate the hydrochloride salt of the product.
-
Filter the salt and wash with a small amount of cold ethanol.
-
Suspend the hydrochloride salt in water and neutralize with a sodium hydroxide solution to obtain the free amine, 2-bromo-4-butylaniline, as an oil or solid.[3]
-
Extract the product with an organic solvent, dry, and concentrate. Purify further if necessary.
-
Visualizations
Caption: Workflow for direct vs. protection-based bromination.
Caption: Common issues and solutions for 4-butylaniline bromination.
References
- 1. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 2. Selective solid-state brominations of anilines and phenols - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Page loading... [guidechem.com]
- 4. nbinno.com [nbinno.com]
- 5. Preparation of 4-Bromoaniline (P-bromoaniline) | Ambeed [ambeed.com]
- 6. 2-Bromo-4-tert-butylaniline | 103273-01-4 [chemicalbook.com]
- 7. Scholars Crossing - Liberty University Research Week: Optimizing a Lab-Friendly Radical Bromination Reaction [digitalcommons.liberty.edu]
- 8. researchgate.net [researchgate.net]
- 9. ccspublishing.org.cn [ccspublishing.org.cn]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. 2,6-Dibromo-4-methylaniline synthesis - chemicalbook [chemicalbook.com]
how to remove impurities from 2,6-Dibromo-4-butylaniline reaction mixture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2,6-Dibromo-4-butylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in the this compound reaction mixture?
A1: The primary impurities in the synthesis of this compound typically arise from incomplete or over-bromination of the starting material, 4-butylaniline. These can include:
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Unreacted 4-butylaniline: The starting material may not have fully reacted.
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Mono-brominated species: Products such as 2-bromo-4-butylaniline are common regioisomeric impurities.
-
Poly-brominated species: Over-bromination can lead to the formation of 2,4,6-tribromoaniline, especially if the reaction conditions are not carefully controlled.[1][2]
-
Oxidation byproducts: Anilines can be susceptible to oxidation, leading to colored impurities.
Q2: What are the recommended methods for purifying crude this compound?
A2: The two most effective and commonly employed methods for the purification of this compound are column chromatography and recrystallization. The choice between these methods will depend on the impurity profile and the desired final purity.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the purification process. It allows for the rapid assessment of the separation of this compound from its impurities. A suitable eluent system for TLC can be determined through systematic experimentation with solvent mixtures of varying polarities (e.g., hexane and ethyl acetate).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Column Chromatography Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor separation of spots on TLC | The solvent system is not optimal. | Systematically vary the solvent polarity. For non-polar compounds like this compound, start with a high percentage of a non-polar solvent (e.g., hexane or petroleum ether) and gradually increase the proportion of a more polar solvent (e.g., ethyl acetate or dichloromethane). |
| Product is streaking or tailing on the silica gel column | The basic amino group of the aniline is interacting with the acidic silanol groups on the silica gel surface. | Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent to neutralize the acidic sites on the silica gel. This will improve the peak shape and elution of the basic compound. |
| The compound is not moving from the baseline (Rf = 0) | The eluent is not polar enough to move the compound up the stationary phase. | Gradually increase the polarity of the mobile phase. If the compound is still immobile in highly polar solvents, consider using a different stationary phase like alumina. |
| The compound runs with the solvent front (Rf = 1) | The eluent is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent. |
| Colored impurities co-elute with the product | The impurities have similar polarity to the product. | Consider a pre-purification step. Passing the crude mixture through a short plug of silica gel with a non-polar solvent can sometimes remove highly colored, non-polar impurities. Alternatively, treatment with activated carbon before chromatography may be effective. |
Recrystallization Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No crystals form upon cooling | The solution is not saturated; too much solvent was used. | Evaporate some of the solvent to concentrate the solution and then try cooling again. If crystals still do not form, try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Seeding the solution with a tiny crystal of the pure product can also initiate crystallization. |
| Oily precipitate forms instead of crystals | The compound may be "oiling out" due to a high concentration of impurities or too rapid cooling. The boiling point of the solvent may be higher than the melting point of the solute. | Reheat the solution to dissolve the oil. Allow the solution to cool more slowly. Adding a slightly larger volume of the solvent may also help. If the problem persists, a different recrystallization solvent may be necessary. |
| Low recovery of the purified product | Too much solvent was used, leading to significant loss of the product in the mother liquor. The crystals were washed with a solvent in which they are too soluble. | Use the minimum amount of hot solvent required to dissolve the crude product. When washing the crystals, use a minimal amount of ice-cold recrystallization solvent. |
| The purified product is still colored | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb some of the desired product. |
Data Presentation
The following table summarizes the key parameters and expected outcomes for the two primary purification methods for this compound.
| Parameter | Column Chromatography | Recrystallization |
| Principle of Separation | Differential partitioning between a stationary and mobile phase based on polarity. | Difference in solubility of the compound and impurities in a solvent at different temperatures. |
| Typical Stationary Phase | Silica Gel | Not Applicable |
| Recommended Mobile Phase/Solvent | Hexane/Petroleum Ether with a small percentage of Ethyl Acetate or Dichloromethane. Addition of ~1% triethylamine is recommended. | Ethanol has been shown to be a suitable solvent.[3] |
| Expected Purity | High to very high, depending on the separation efficiency. | Good to high, may require multiple recrystallizations for very high purity. |
| Expected Recovery | Generally good, but can be lower with difficult separations or product tailing. | Can be high if the compound is significantly less soluble in the cold solvent. |
| Scale | Suitable for both small and large-scale purifications. | More practical for moderate to large-scale purifications. |
| Throughput | Can be time-consuming, especially for large columns. | Generally faster for a single batch compared to column chromatography. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline and may require optimization based on the specific impurity profile of your reaction mixture.
1. Preparation of the Column:
- Select a glass column of appropriate size. A general rule of thumb is to use 50-100 g of silica gel for every 1 g of crude material.
- Secure the column vertically to a stand.
- Add a small plug of cotton or glass wool to the bottom of the column.
- Add a thin layer of sand.
- Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane).
- Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Avoid air bubbles.
- Add another thin layer of sand on top of the packed silica gel.
2. Sample Loading:
- Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the solution to the top of the silica gel bed using a pipette.
- Dry Loading: Dissolve the crude product in a suitable volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
3. Elution:
- Carefully add the eluent to the top of the column without disturbing the sand layer.
- Apply gentle positive pressure (using a pump or inert gas) to achieve a steady flow rate.
- Begin collecting fractions in an organized manner (e.g., in test tubes).
4. Fraction Analysis:
- Monitor the collected fractions by TLC to identify which fractions contain the pure product.
- Combine the pure fractions.
5. Product Isolation:
- Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Recrystallization
1. Dissolution:
- Place the crude this compound in an Erlenmeyer flask.
- Add a minimal amount of hot ethanol and heat the mixture with stirring until the solid completely dissolves.[3] If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained. Avoid adding excess solvent.
2. Hot Filtration (if necessary):
- If there are insoluble impurities, perform a hot gravity filtration. Quickly pour the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
3. Crystallization:
- Allow the hot, clear solution to cool slowly to room temperature.
- Once at room temperature, place the flask in an ice bath to maximize crystal formation.
4. Crystal Collection:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold ethanol to remove any residual impurities from the mother liquor.
5. Drying:
- Dry the purified crystals in a vacuum oven or air dry to a constant weight.
Mandatory Visualization
Caption: Workflow for the purification of this compound.
References
Technical Support Center: Scale-Up Synthesis of 2,6-Dibromo-4-butylaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2,6-Dibromo-4-butylaniline. The information is presented in a practical, question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the scale-up synthesis of this compound?
A1: The primary challenges stem from the high reactivity of the 4-butylaniline starting material. The amino group strongly activates the aromatic ring, leading to several potential issues during electrophilic bromination. Key challenges include:
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Controlling Exothermic Reaction: The bromination of anilines is highly exothermic, which can lead to runaway reactions if not properly managed at scale.[1][2][3]
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Preventing Over-bromination: The high reactivity can easily lead to the formation of tri-brominated and other poly-brominated byproducts, reducing the yield and complicating purification.[4][5][6][7]
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Ensuring Regioselectivity: While the butyl group directs bromination to the ortho positions (2 and 6), achieving high selectivity for the desired 2,6-dibromo isomer over other isomers can be challenging.
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Handling Hazardous Materials: The use of bromine, a corrosive and toxic reagent, requires special handling procedures and equipment, especially at an industrial scale.[8][9]
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Product Purification: Separating the desired product from unreacted starting material, mono-brominated intermediates, and poly-brominated byproducts can be difficult on a large scale.
Q2: What are the most common side reactions observed during the bromination of 4-butylaniline?
A2: The most prevalent side reaction is over-bromination, resulting in the formation of 2,4,6-tribromo-4-butylaniline.[4][6][7] Additionally, the formation of mono-brominated species (2-bromo-4-butylaniline) will occur as intermediates and may remain if the reaction does not go to completion. Oxidation of the aniline can also be a competing reaction, especially under harsh conditions.
Q3: Are there safer alternatives to using elemental bromine for the bromination step?
A3: Yes, several alternative brominating agents can be used to mitigate the hazards associated with elemental bromine.[8] These include:
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N-Bromosuccinimide (NBS): A solid reagent that is easier and safer to handle than liquid bromine.[10]
-
In-situ generation of bromine: This can be achieved using combinations like sodium bromide (NaBr) with an oxidizing agent such as sodium hypochlorite (NaOCl) or Oxone®.[8][11] This approach avoids the storage and handling of large quantities of liquid bromine.
-
Copper(II) bromide (CuBr₂): Can serve as both a bromine source and a catalyst, offering high selectivity for para-bromination in some cases.[12][13]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | Incomplete reaction. | Increase reaction time or temperature gradually. Monitor reaction progress by TLC or HPLC. |
| Formation of significant amounts of mono-brominated byproduct. | Ensure stoichiometry of the brominating agent is sufficient (at least 2 equivalents). Optimize the rate of addition of the brominating agent to maintain a slight excess during the reaction. | |
| Product loss during work-up and purification. | Optimize extraction and crystallization solvents. Consider column chromatography for purification if high purity is required, although this may be less feasible at a very large scale. | |
| High Levels of Tri-brominated Impurity | Reaction temperature is too high, leading to excessive reactivity. | Maintain a lower reaction temperature. The bromination of anilines is often performed at or below room temperature.[3] |
| Rapid addition of the brominating agent. | Add the brominating agent slowly and controllably to avoid localized high concentrations.[2] | |
| Highly activating nature of the unprotected amino group. | Consider protecting the amino group as an acetanilide. This moderates the reactivity and can improve selectivity. The protecting group can be removed by hydrolysis after bromination.[5][7][14] | |
| Poor Regioselectivity (Presence of other dibromo-isomers) | Inappropriate solvent or reaction conditions. | Screen different solvents. Non-polar solvents can sometimes offer better selectivity than polar ones.[7] |
| Runaway Reaction or Poor Temperature Control | Inadequate heat removal for the scale of the reaction. | Ensure the reactor has sufficient cooling capacity. For large-scale reactions, a jacketed reactor with a thermal control unit is essential.[1][2] |
| Addition of brominating agent is too fast. | Use a syringe pump or a dropping funnel for controlled, slow addition of the brominating agent.[2] | |
| High concentration of reactants. | Dilute the reaction mixture with an appropriate inert solvent to better manage the exotherm.[1] | |
| Product is an Oil or Difficult to Crystallize | Presence of impurities that inhibit crystallization. | Purify the crude product using column chromatography before attempting crystallization. |
| Incorrect crystallization solvent. | Screen a variety of solvents and solvent mixtures to find optimal conditions for crystallization. |
Experimental Protocols
Protocol 1: Direct Bromination of 4-butylaniline
This protocol is a hypothetical procedure based on the direct bromination of anilines.
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Reaction Setup: In a jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet, charge 4-butylaniline (1.0 equivalent) and a suitable solvent (e.g., dichloromethane or acetic acid).
-
Cooling: Cool the solution to 0-5 °C with constant stirring.
-
Bromine Addition: Slowly add a solution of elemental bromine (2.1 equivalents) in the same solvent via the dropping funnel over a period of 2-4 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Quenching: Once the reaction is complete, quench any excess bromine by the slow addition of a saturated aqueous solution of sodium thiosulfate.
-
Work-up: Neutralize the reaction mixture with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution). Separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes).
Protocol 2: Bromination via Acetanilide Protection
This protocol involves the protection of the amino group to control reactivity.[5][7][14]
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Acetylation: React 4-butylaniline with acetic anhydride in the presence of a mild base (e.g., sodium acetate) or a catalytic amount of acid to form 4-butylacetanilide. Isolate and purify the acetanilide.
-
Bromination of Acetanilide: Dissolve the 4-butylacetanilide in a suitable solvent (e.g., acetic acid). Add the brominating agent (e.g., elemental bromine or NBS, 2.1 equivalents) portion-wise or as a solution at a controlled temperature (e.g., room temperature).
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Reaction Monitoring and Work-up: Monitor the reaction to completion. The work-up is similar to Protocol 1, involving quenching, neutralization, and extraction.
-
Hydrolysis (Deprotection): Hydrolyze the resulting 2,6-dibromo-4-butylacetanilide to this compound using acidic or basic conditions (e.g., refluxing with aqueous HCl or NaOH).
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Final Purification: Isolate and purify the final product by neutralization and recrystallization.
Data Presentation
Table 1: Hypothetical Comparison of Bromination Methods
| Parameter | Direct Bromination | Bromination via Acetanilide |
| Starting Material | 4-butylaniline | 4-butylacetanilide |
| Brominating Agent | Elemental Bromine | N-Bromosuccinimide (NBS) |
| Typical Yield | 60-75% | 75-85% (overall for 2 steps) |
| Purity (crude) | 70-85% | 85-95% |
| Key Side Products | Tri-brominated aniline | Mono-brominated acetanilide |
| Process Steps | 1 | 3 (Protection, Bromination, Deprotection) |
| Safety Concerns | Handling liquid bromine, strong exotherm. | Handling NBS, hydrolysis step. |
| Scale-up Feasibility | Moderate (requires excellent thermal control). | Good (better control over reactivity). |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for synthesis optimization.
Caption: Key factors for successful scale-up synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 5. One moment, please... [chemistrysteps.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Khan Academy [khanacademy.org]
- 8. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization - OAK Open Access Archive [oak.novartis.com]
- 11. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 12. CN102993022A - Preparation method of bromoaniline - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
stability and degradation pathways of 2,6-Dibromo-4-butylaniline
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and potential degradation pathways of 2,6-Dibromo-4-butylaniline. The information is presented in a question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound to ensure its stability?
A1: To maintain the integrity of this compound, it is recommended to store it in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent exposure to moisture and air. For long-term storage, refrigeration at 2-8°C is advisable.[2] Some suppliers also suggest storing the compound under an inert atmosphere, such as argon, and protecting it from light.[3]
Q2: What are the known incompatibilities of this compound?
A2: this compound is known to be incompatible with strong oxidizing agents.[4] Contact with these substances can lead to vigorous reactions and decomposition of the compound. It is crucial to avoid storing or mixing it with such agents.
Q3: What are the expected hazardous decomposition products of this compound upon combustion?
A3: In the event of a fire, the combustion of this compound can produce hazardous substances, including carbon monoxide, nitrogen oxides, and hydrogen bromide gas.[4]
Q4: Is there any information on the biodegradation of this compound?
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Discoloration of the compound (e.g., turning yellow or brown) | Oxidation or degradation due to exposure to air, light, or impurities. | 1. Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen). 2. Protect the storage container from light by using an amber vial or by wrapping it in aluminum foil. 3. Re-purify the compound if necessary using appropriate techniques like recrystallization or column chromatography. |
| Inconsistent experimental results | Degradation of the compound in the experimental medium (e.g., solvent, buffer). | 1. Prepare fresh solutions of the compound for each experiment. 2. Assess the stability of the compound in the specific experimental solvent and pH by performing a time-course analysis using a suitable analytical method (e.g., HPLC, LC-MS). 3. If degradation is observed, consider using a different solvent system or adjusting the pH. |
| Formation of unexpected byproducts in a reaction | Decomposition of this compound under the reaction conditions (e.g., high temperature, presence of incompatible reagents). | 1. Review the reaction conditions and identify potential stressors such as high heat or incompatible chemicals. 2. Run the reaction at a lower temperature if possible. 3. Ensure all reagents are compatible with anilines and brominated aromatic compounds. 4. Analyze the byproduct profile to understand the degradation pathway and optimize the reaction to minimize it. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in Solution
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Solution Preparation: Prepare a stock solution of this compound of known concentration in the desired solvent (e.g., acetonitrile, methanol, or a relevant buffer).
-
Incubation: Aliquot the stock solution into several vials. Expose these vials to different conditions being tested (e.g., various temperatures, pH values, or light intensities). Include a control sample stored under optimal conditions (e.g., 2-8°C in the dark).
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), take a sample from each vial.
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Analysis: Analyze the samples immediately using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Data Evaluation: Quantify the peak area of the parent compound at each time point. Calculate the percentage of the compound remaining relative to the initial time point (t=0).
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Degradation Kinetics: If significant degradation is observed, the data can be used to determine the degradation kinetics (e.g., first-order or second-order) and calculate the half-life of the compound under the tested conditions.
Potential Degradation Pathways
While specific degradation pathways for this compound are not well-documented, potential pathways can be inferred based on the general chemistry of anilines and halogenated aromatic compounds.
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Oxidation: The aniline functional group is susceptible to oxidation, which can lead to the formation of nitroso, nitro, and polymeric compounds. This process can be accelerated by exposure to air (oxygen), light, and certain metal ions.
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Dehalogenation: Under certain conditions, such as in the presence of reducing agents or through microbial action, the bromine atoms could be reductively removed from the aromatic ring.
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Photodegradation: Exposure to UV light can induce photochemical reactions, leading to the cleavage of bonds and the formation of various degradation products.
Below is a conceptual diagram illustrating a potential oxidative degradation pathway.
Caption: Conceptual oxidative degradation pathway of this compound.
Below is a diagram illustrating a logical workflow for investigating the stability of the compound.
Caption: Experimental workflow for stability and degradation analysis.
References
alternative methods for the synthesis of 2,6-disubstituted anilines
Technical Support Center: Synthesis of 2,6-Disubstituted Anilines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for alternative methods in the synthesis of 2,6-disubstituted anilines. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing 2,6-disubstituted anilines?
A1: The main challenge is steric hindrance. The two substituents at the ortho positions shield the nitrogen atom, making direct C-N bond formation difficult with many standard methods. This steric congestion can lead to low reaction rates, low yields, and the need for harsh reaction conditions. Selecting a synthetic route that can overcome this steric barrier is crucial.
Q2: What are the most common alternative methods to classical approaches for synthesizing these anilines?
A2: Several modern methods have been developed to address the challenges of synthesizing 2,6-disubstituted anilines. Key alternatives include:
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Palladium-Catalyzed Buchwald-Hartwig Amination: A versatile cross-coupling reaction that forms C-N bonds between aryl halides/triflates and amines.[1]
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Direct C-N Bond Formation with Diaryliodonium Salts: A transition-metal-free method that is effective for sterically hindered substrates.[2][3]
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Ortho-Alkylation of Anilines: An industrial method, particularly for producing compounds like 2,6-diethylaniline, often using catalysts like aluminum anilide.[4][5]
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Reduction of Substituted Nitroarenes: A traditional and reliable method where the corresponding nitro compound is reduced to the aniline.[6]
Q3: When should I choose Buchwald-Hartwig amination over other methods?
A3: Buchwald-Hartwig amination is particularly advantageous due to its broad substrate scope and functional group tolerance.[7] It is an excellent choice when you are working with complex molecules or require milder reaction conditions. However, it can be sensitive to the choice of ligand and base, and the palladium catalyst can be costly.[8]
Q4: Are there any transition-metal-free alternatives for the synthesis of 2,6-disubstituted anilines?
A4: Yes, the reaction of amides or other nitrogen sources with diaryliodonium salts provides a direct and efficient method for C-N bond formation without the need for a transition metal catalyst.[2][3] This method is particularly effective for creating sterically congested anilines and avoids potential issues with metal contamination in the final product.[2][3]
Troubleshooting Guides
Guide 1: Palladium-Catalyzed Buchwald-Hartwig Amination
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Yield | 1. Inactive catalyst. 2. Inappropriate ligand selection. 3. Incorrect base. 4. Poor quality of solvent or reagents. | 1. Use a pre-formed, air-stable palladium catalyst or ensure the Pd(0) species is generated effectively in situ. 2. For sterically hindered substrates, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required to promote reductive elimination.[9] 3. The choice of base is critical. Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. The base must be strong enough to deprotonate the amine. 4. Use anhydrous, deoxygenated solvents. Ensure the aryl halide and amine are pure. |
| Formation of Hydrodehalogenation Byproduct | The competing β-hydride elimination side reaction is occurring.[7] | 1. Optimize the ligand. Bulky ligands can sterically disfavor the conformation required for β-hydride elimination. 2. Lower the reaction temperature, if possible, as this can sometimes reduce the rate of this side reaction relative to the desired reductive elimination. |
| Incomplete Reaction | 1. Insufficient catalyst loading. 2. Reaction time is too short. | 1. Increase the catalyst loading, but be mindful of the cost and potential for increased side reactions. 2. Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary. |
Guide 2: Ortho-Alkylation of Aniline with Ethylene
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Selectivity for 2,6-Disubstitution | 1. Incorrect reaction temperature or pressure. 2. Catalyst activity is too low or too high. | 1. This reaction is highly sensitive to conditions. Ensure the temperature (typically 200-400°C) and ethylene pressure (500-3000 psig) are maintained within the optimal range for the specific catalyst system.[5] 2. The activity of the aluminum anilide catalyst can be tuned. The catalyst is typically prepared in situ from aniline and aluminum.[4] Ensure the correct stoichiometry and activation procedure are followed. |
| Formation of Multiple Byproducts | Over-alkylation or side reactions are occurring. Common byproducts include o-ethylaniline, 2,4,6-triethylaniline, and various coupled products.[10] | 1. Optimize the aniline to ethylene ratio. 2. After the reaction, the catalyst must be deactivated, typically by washing with an aqueous base, before distillation.[5] 3. Use fractional distillation to carefully separate the desired 2,6-diethylaniline from lower and higher boiling point impurities.[10] A column with a high number of theoretical plates is recommended for separating close-boiling isomers like o-ethylaniline.[10] |
Data Presentation
Table 1: Synthesis of 2,6-Disubstituted Anilines via Direct Amination with Diaryliodonium Salts[3][4]
| Entry | 2,6-Substituents | Nitrogen Source | Yield (%) |
| 1 | 2,6-Me₂ | Tetrafluorophthalimide | 70-80 |
| 2 | 2,6-Et₂ | Tetrafluorophthalimide | 90 |
| 3 | 2,6-(i-Pr)₂ | Tetrafluorophthalimide | 70 |
| 4 | 2,6-Cl₂ | Tetrafluorophthalimide | 51-75 |
| 5 | 2-Me, 6-NO₂ | Tetrafluorophthalimide | 87 |
Experimental Protocols
Protocol 1: Synthesis of N-(2,6-dimethylphenyl)tetrafluorophthalimide via Direct Amination
This protocol is adapted from the work of O. Daugulis and coworkers.[2][3]
Materials:
-
[Mes₂I]OTf (Dimesityliodonium triflate)
-
Potassium tetrafluorophthalimide
-
Toluene (anhydrous)
Procedure:
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To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add [Mes₂I]OTf (1.0 mmol), potassium tetrafluorophthalimide (3.0 mmol), and anhydrous toluene (5 mL).
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Heat the reaction mixture to 100°C and stir for 12-24 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel or by crystallization to yield the N-arylated product. The tetrafluorophthalimide group can then be removed by aminolysis to give the free aniline.[3]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This is a general protocol and may require optimization for specific substrates.[7]
Materials:
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Aryl halide (e.g., 2,6-disubstituted bromobenzene) (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous solvent (e.g., toluene or dioxane, 5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl halide, palladium catalyst, phosphine ligand, and base to an oven-dried reaction vial.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an appropriate organic solvent and filter through a pad of celite to remove insoluble salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Visualizations
References
- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 2. d-nb.info [d-nb.info]
- 3. Sterically Congested 2,6‐Disubstituted Anilines from Direct C−N Bond Formation at an Iodine(III) Center - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. US4219503A - Process for producing 2,6-dialkylanilines - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Managing Regioselectivity in the Halogenation of Substituted Anilines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information addresses common challenges encountered during the electrophilic halogenation of substituted anilines, with a focus on controlling regioselectivity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My halogenation of a substituted aniline is resulting in multiple halogenated products (e.g., di- or tri-substituted anilines). How can I achieve selective monohalogenation?
A1: The amino group (-NH₂) in aniline is a strong activating group, making the aromatic ring highly susceptible to electrophilic attack.[1][2][3] This high reactivity often leads to polyhalogenation, where multiple halogen atoms are added to the ortho and para positions.[2][4] To achieve selective monohalogenation, the activating effect of the amino group must be temporarily reduced.
Troubleshooting Steps:
-
Protect the Amino Group: The most common strategy is to protect the amino group via acetylation to form an acetanilide.[1][2] The acetyl group moderates the reactivity of the ring by withdrawing electron density from the nitrogen atom.[2][3] This allows for controlled, selective halogenation, primarily at the para position due to steric hindrance.[1][3] The acetyl group can be subsequently removed by hydrolysis to yield the desired monohalogenated aniline.[1][2]
Q2: My reaction mixture is turning dark brown or forming a tar-like substance. What is causing this and how can I prevent it?
A2: Dark discoloration and tar formation in aniline reactions are often due to oxidation of the aniline starting material or product.[1][2] Anilines are susceptible to oxidation, which can lead to the formation of colored impurities and polymeric materials.[2]
Troubleshooting Steps:
-
Use Purified Reagents: Ensure your aniline starting material is pure and colorless.[2] Freshly purified aniline is a colorless oil that darkens upon exposure to air.[2]
-
Control Temperature: Perform the reaction at low temperatures to minimize oxidation side reactions.[2]
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation.[2]
-
Protecting Group: Acetylation of the amino group not only controls reactivity for halogenation but also makes the substrate less prone to oxidation.[2]
-
Purification: If colored impurities are present in the product, they can often be removed by treating the crude product with activated carbon during recrystallization.[1]
Q3: I am getting a mixture of ortho and para isomers. How can I improve the regioselectivity of the halogenation?
A3: Achieving high regioselectivity between ortho and para positions can be challenging. While the para product is often favored due to sterics, especially with a protecting group, specific strategies can be employed to enhance selectivity for either position.[2]
Strategies to Control Regioselectivity:
-
Favoring Para-Substitution:
-
Bulky Protecting Groups: Using a bulky protecting group like the acetyl group will sterically hinder the ortho positions, thus favoring para substitution.[2]
-
-
Favoring Ortho-Substitution:
-
Specialized Catalysts: Recent research has shown that certain organocatalysts, such as secondary ammonium salts, can direct the chlorination of anilines to the ortho position with high selectivity.[5][6]
-
Directing Groups and Metal Catalysis: Transition-metal-catalyzed C-H functionalization using a directing group is another powerful tool for achieving ortho-halogenation.[5][7]
-
-
Alternative Reagents and Conditions:
Q4: Why is my Friedel-Crafts reaction failing with an aniline substrate?
A4: Aniline and its derivatives do not typically undergo Friedel-Crafts reactions. The amino group is a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃), forming a complex that deactivates the aromatic ring towards electrophilic substitution.[10]
Experimental Protocols
Key Experiment: Regioselective para-Bromination of Aniline via Acetylation
This three-part protocol outlines the protection of the amino group, subsequent regioselective bromination, and final deprotection.
Part A: Acetylation of Aniline [1]
-
Setup: In a fume hood, dissolve aniline in glacial acetic acid in a flask. In a separate container, prepare a solution of acetic anhydride in glacial acetic acid.
-
Reaction: Slowly add the acetic anhydride solution to the aniline solution with constant stirring.
-
Isolation: After the initial exothermic reaction subsides, gently warm the mixture for 10 minutes. Pour the warm mixture into cold water with vigorous stirring to precipitate the acetanilide.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from an ethanol/water mixture to obtain pure acetanilide.
Part B: Bromination of Acetanilide [1]
-
Setup: Dissolve the purified acetanilide in glacial acetic acid and cool the flask in an ice bath.
-
Reaction: Prepare a solution of bromine in acetic acid. Add this solution dropwise to the cooled acetanilide solution with continuous stirring, maintaining the temperature below 10°C.
-
Isolation: Once the addition is complete, allow the mixture to stand at room temperature for 15 minutes. Pour the reaction mixture into a large volume of cold water to precipitate the p-bromoacetanilide.
-
Purification: Collect the product by vacuum filtration, wash thoroughly with water, and recrystallize from ethanol.
Part C: Hydrolysis of p-Bromoacetanilide [1]
-
Setup: Reflux the purified p-bromoacetanilide with an excess of aqueous hydrochloric acid (approximately 10% w/v) for 30-40 minutes.
-
Reaction: The hydrolysis will cleave the amide bond.
-
Isolation: Cool the solution. Slowly add a concentrated sodium hydroxide solution until the mixture is alkaline to precipitate the 4-bromoaniline.
-
Purification: Collect the product by vacuum filtration, wash with water until the washings are neutral, and recrystallize from an appropriate solvent.
Data Presentation
Table 1: Comparison of Halogenation Methods for Substituted Anilines
| Method | Halogenating Agent | Catalyst/Solvent | Predominant Regioselectivity | Key Advantages | Common Substrates |
| Unprotected Aniline | Bromine water | Polar solvent | 2,4,6-tribromo (Polyhalogenation) | Rapid reaction | Aniline |
| Protected Aniline (Acetanilide) | Bromine in acetic acid | Acetic acid | para-bromo | High monoselectivity, good yields | Substituted anilines |
| Direct Halogenation | CuCl₂ or CuBr₂ | Ionic Liquid | para-chloro or para-bromo | High yields, mild conditions, no protection needed[8][9] | Mono-substituted anilines[8][9] |
| Ortho-Selective Chlorination | Sulfuryl chloride | Secondary amine organocatalyst | ortho-chloro | High ortho-selectivity, metal-free[5] | A wide range of anilines[5] |
Table 2: Yields for para-Halogenation of Unprotected Anilines with Copper Halides in Ionic Liquids [11]
| Substrate | Halogenating Agent | Reaction Time | Yield of 4-Halo Product |
| 2-methylaniline | CuCl₂ | 4 h | 91% |
| 2-methoxyaniline | CuCl₂ | 3 h | 93% |
| 2-fluoroaniline | CuCl₂ | 4 h | 88% |
| 2-methylaniline | CuBr₂ | 1 h | 95% |
| 2-methoxyaniline | CuBr₂ | 1 h | 95% |
| 2-fluoroaniline | CuBr₂ | 0.5 h | 91% |
Visualizations
Caption: Logical workflow for troubleshooting regioselectivity in aniline halogenation.
Caption: Comparison of reaction pathways for aniline and acetanilide halogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 4. testbook.com [testbook.com]
- 5. Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00372E [pubs.rsc.org]
- 8. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]
- 9. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Safe Handling and Storage of Brominated Compounds
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with brominated compounds. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges and ensure laboratory safety.
Frequently Asked Questions (FAQs)
Q1: What are the most critical general storage conditions for brominated compounds?
A1: Brominated compounds should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources to prevent degradation and pressure buildup.[1][2] Containers must be tightly sealed to avoid the release of corrosive or toxic vapors and should be stored on lower shelves to minimize the risk of being dropped.[1][2] For flammable brominated compounds, storage in a designated flammable liquids cabinet is required.[2]
Q2: I'm setting up a new storage area. How do I properly segregate brominated compounds?
A2: Segregation of incompatible chemicals is crucial.[1][2] Brominated compounds are known to react violently with easily oxidized substances.[1] Therefore, they must be stored separately from alkalis, reducing agents, combustible materials, and certain metals like aluminum.[1][2]
Q3: What type of container should I use for storing and for waste collection of brominated compounds?
A3: Use chemically resistant containers, such as glass bottles for laboratory use.[1] Ensure all containers are clearly labeled with the chemical identity and associated hazards.[1] For waste, use a designated and properly labeled "Hazardous Waste" container that specifies "Halogenated Organic Waste."[1] Waste containers should be kept closed except when adding waste and stored in a secondary containment tray within a ventilated area.[2]
Q4: My bromination reaction mixture remains yellow/brown even after adding a quenching agent. What should I do?
A4: A persistent yellow or brown color indicates the presence of unreacted bromine. This could be due to an insufficient amount of quenching agent. You should slowly add more of the quenching solution (e.g., 10% aqueous sodium thiosulfate) with vigorous stirring until the color disappears.[3][4] Be aware that quenching can be exothermic, so cooling the reaction mixture is advisable.[3]
Q5: After quenching my reaction with sodium thiosulfate, a fine precipitate formed. What is it and how can I remove it?
A5: A fine white or yellow precipitate is likely elemental sulfur, which can form if the sodium thiosulfate disproportionates under acidic conditions.[3] To prevent this, you can adjust the pH to be neutral or slightly basic before or during the quench, or use an alternative quenching agent like sodium sulfite. If sulfur has already formed, it can often be removed by filtration through celite.[3]
Troubleshooting Guides
Issue 1: A container of a brominated compound has developed pressure.
-
Potential Cause: The compound may be decomposing due to exposure to heat or light, generating gaseous byproducts.[1][2]
-
Recommended Solution:
-
Do not attempt to open the container if it is visibly bulging.
-
Carefully move the container to a fume hood.
-
If safe to do so, cool the container in an ice bath to reduce the internal pressure.
-
Very slowly and cautiously vent the container by slightly unscrewing the cap behind a blast shield.
-
Assess the stability of the compound and consider disposal if it appears to be actively decomposing.
-
Issue 2: An emulsion has formed during the aqueous work-up of a bromination reaction.
-
Potential Cause: Vigorous shaking of the separatory funnel or high salt concentrations can lead to the formation of stable emulsions.[3]
-
Recommended Solution:
-
Allow the separatory funnel to stand for an extended period to see if the layers separate on their own.
-
Gently swirl or rock the separatory funnel instead of shaking vigorously.
-
Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.
-
If the emulsion persists, filtration through a pad of celite or glass wool may be effective.
-
Issue 3: I can't reproduce a literature bromination reaction.
-
Potential Cause: The success of bromination reactions can be sensitive to various factors including solvent purity, reagent quality, and reaction temperature.
-
Recommended Solution:
-
Ensure all glassware is thoroughly dried, as moisture can interfere with many bromination reactions.
-
Use freshly opened or purified solvents and reagents. Some brominating agents, like N-bromosuccinimide (NBS), can degrade over time.
-
Carefully control the reaction temperature, as some brominations are highly exothermic.
-
Consider the possibility of a slow reaction and monitor its progress over a longer period using techniques like TLC.[5]
-
Data Presentation
Table 1: General Storage Conditions for Brominated Compounds
| Parameter | Recommendation | Rationale |
| Location | Cool, dry, well-ventilated area.[1][2] | Prevents degradation, pressure buildup, and accumulation of hazardous vapors.[2] |
| Light | Away from direct sunlight and heat sources.[1][2] | Prevents light- or heat-induced decomposition or reaction.[2] |
| Temperature | Maintain above -7°C (20°F) for elemental bromine.[2] | Prevents freezing of certain compounds. |
| Containers | Tightly sealed, chemically resistant (e.g., glass).[1][2] | Avoids leakage and release of fumes.[2] |
| Flammability | If flammable, store in a designated flammable liquids cabinet.[2] | Mitigates fire risk. |
Table 2: Incompatible Materials with Brominated Compounds
| Class of Incompatible Material | Examples | Potential Hazard |
| Reducing Agents | Sodium bisulfite, sodium thiosulfate, hydrides | Violent reactions.[1][2] |
| Alkalis | Sodium hydroxide, potassium carbonate | Vigorous or violent reactions.[1] |
| Combustible Materials | Wood, paper, organic solvents | May cause or intensify fire.[1][2] |
| Easily Oxidized Substances | Many organic compounds, certain metals | Violent reactions, potential for fire or explosion.[1] |
| Metals | Aluminum, potassium, sodium | Explosive reactions have been reported.[1] |
| Organic Solvents | Methanol, acetaldehyde, dimethylformamide (DMF) | Explosions have been reported with bromine. |
Experimental Protocols
Protocol 1: Spill Cleanup for Elemental Bromine (Minor Spill in a Fume Hood)
! CAUTION: This procedure is for minor spills (<100 mL) contained entirely within a certified chemical fume hood. For larger spills or spills outside a fume hood, evacuate the area and contact your institution's emergency response team.[1]
Materials:
-
Appropriate Personal Protective Equipment (PPE): Chemical splash goggles, face shield, lab coat, and heavy-duty gloves (e.g., neoprene or nitrile).
-
Inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).[6]
-
Sealable, airtight, and compatible hazardous waste container, clearly labeled.
-
Scoop and dustpan (non-sparking, if flammable materials are present).
Procedure:
-
Alert Personnel: Immediately alert others in the laboratory of the spill.
-
Ensure Ventilation: Confirm that the fume hood is operating correctly.
-
Don PPE: Put on all required personal protective equipment.
-
Neutralize the Spill: Cover the spill with the 5-10% sodium thiosulfate solution to neutralize the bromine. The reddish-brown color should disappear.[1][7]
-
Absorb the Mixture: Once neutralized, cover the liquid with an inert absorbent material.[6]
-
Collect Waste: Carefully scoop the absorbed material into the designated hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with the sodium thiosulfate solution, followed by soap and water.
-
Dispose of Waste: Seal the hazardous waste container and dispose of it according to your institution's guidelines.
-
Remove PPE and Wash Hands: Properly remove and dispose of or decontaminate your PPE, and thoroughly wash your hands.
Protocol 2: Quenching a Bromination Reaction
! CAUTION: This procedure should be performed in a chemical fume hood while wearing appropriate PPE. Quenching reactions can be exothermic.
Materials:
-
Ice-water bath.
-
10% (w/v) aqueous solution of a reducing agent (e.g., sodium thiosulfate or sodium bisulfite).
-
Separatory funnel.
-
Stir plate and stir bar.
Procedure:
-
Cool the Reaction: Once the reaction is deemed complete, cool the reaction vessel in an ice-water bath to 0-5°C to control the exothermicity of the quench.[3]
-
Prepare Quenching Solution: Have the 10% aqueous quenching solution ready.
-
Slow Addition of Quencher: With vigorous stirring, slowly add the quenching solution to the reaction mixture. The addition should be dropwise, especially at the beginning.
-
Monitor the Quench: Continue adding the quenching solution until the characteristic reddish-brown color of bromine completely disappears, indicating that the excess bromine has been reduced to colorless bromide ions.[3][4] The organic layer should become colorless or pale yellow.
-
Phase Separation: Transfer the quenched reaction mixture to a separatory funnel.
-
Work-up: Allow the layers to separate, and then proceed with the aqueous work-up as described in your experimental procedure (e.g., washing with water and brine).
Visualizations
Caption: Decision tree for responding to a brominated compound spill.
Caption: Workflow for selecting appropriate storage for brominated compounds.
References
troubleshooting guide for reactions involving 2,6-Dibromo-4-butylaniline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert troubleshooting advice and detailed protocols for chemical reactions involving 2,6-Dibromo-4-butylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound?
This compound is a disubstituted aniline with the following properties:
| Property | Value |
| Molecular Formula | C₁₀H₁₃Br₂N |
| Molecular Weight | 307.02 g/mol [1] |
| CAS Number | 10546-66-4[1] |
| Appearance | Yellow to orange to brown liquid or low melting solid[2] |
| Solubility | Generally soluble in organic solvents like ethanol, but sparingly soluble in water.[3][4] |
Q2: What are the main safety precautions when handling this compound?
Harmful if swallowed, in contact with skin, or if inhaled.[5] It is recommended to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5] Avoid generating dust or aerosols. In case of contact, wash the affected area thoroughly with water.[5]
Q3: What are the most common reactions performed with this compound?
Due to the presence of two reactive bromine atoms, this compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds.[5][6]
-
Sonogashira Coupling: For the formation of carbon-carbon triple bonds.[7][8]
-
Heck Reaction: For the formation of carbon-carbon bonds with alkenes.[9]
-
Stille Coupling: For the formation of carbon-carbon bonds using organotin reagents.[10][11]
Q4: Can I achieve selective mono-substitution with this compound?
Yes, selective mono-arylation or mono-amination is possible. Achieving selectivity often requires careful control of reaction conditions, such as using a 1:1 stoichiometry of reactants, lower reaction temperatures, shorter reaction times, and choosing appropriate ligands that favor mono-substitution.[12][13]
Troubleshooting Guide for Cross-Coupling Reactions
This section addresses common issues encountered during cross-coupling reactions with this compound.
Issue 1: Low to No Product Yield
Q: My cross-coupling reaction with this compound is resulting in a very low yield or no product at all. What are the likely causes and how can I fix it?
A: Low or no yield is a common problem in cross-coupling reactions and can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Steps:
-
Reagent Quality:
-
Palladium Catalyst: Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands are not degraded.[14] Phosphine ligands are particularly susceptible to oxidation.[14] Use fresh reagents and store them under an inert atmosphere.
-
Boronic Acid/Ester (for Suzuki): Boronic acids can undergo protodeboronation, especially if they are electron-deficient.[14] Consider using more stable boronic esters (e.g., pinacol esters).[15]
-
Solvent and Base: Use anhydrous and thoroughly degassed solvents. Oxygen can deactivate the Pd(0) catalyst.[14] Ensure the base is of high purity and finely powdered for better solubility and reactivity.
-
-
Reaction Conditions:
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent catalyst deactivation.[14] Ensure your reaction vessel is properly purged with an inert gas (Argon or Nitrogen) by performing several vacuum/backfill cycles.[14]
-
Temperature: The reaction temperature may be too low for the activation of the C-Br bonds, especially given the steric hindrance from the ortho-bromo substituents. Gradually increase the temperature in increments of 10-20 °C.
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.
-
-
Catalyst System:
-
Ligand Choice: For a sterically hindered substrate like this compound, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often more effective.[16]
-
Catalyst Loading: If you suspect catalyst deactivation, increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may improve the yield.
-
Issue 2: Formation of Side Products
Q: I am observing significant side products in my reaction mixture. What are the common side reactions and how can I minimize them?
A: Several side reactions can compete with the desired cross-coupling, leading to a complex product mixture and reduced yield of the target molecule.
Common Side Reactions and Mitigation Strategies:
| Side Reaction | Description | Mitigation Strategies |
| Hydrodehalogenation | Replacement of one or both bromine atoms with hydrogen. | - Use bulky, electron-rich ligands that favor reductive elimination over β-hydride elimination.- Employ non-nucleophilic, sterically hindered bases.- Lowering the reaction temperature can sometimes reduce the rate of hydrodehalogenation.[17] |
| Protodeboronation (Suzuki) | Replacement of the boronic acid/ester group with a hydrogen atom. | - Use milder bases such as K₃PO₄, KF, or Cs₂CO₃.- While some protocols use aqueous bases, water can be a proton source. Consider using anhydrous conditions.[14] |
| Homocoupling | Dimerization of the boronic acid (in Suzuki) or the aniline starting material. | - Ensure a strictly oxygen-free environment, as oxygen can promote homocoupling.- If using a Pd(II) precatalyst, ensure its efficient reduction to the active Pd(0) species.[18] |
| Glaser Coupling (Sonogashira) | Oxidative dimerization of the terminal alkyne. | - Maintain a strictly inert atmosphere, especially when using a copper(I) co-catalyst.- Consider using a copper-free Sonogashira protocol.[16] |
Experimental Protocols
The following are generalized protocols for common cross-coupling reactions with this compound. Optimization of specific parameters may be required for different coupling partners.
Protocol 1: Suzuki-Miyaura Coupling (Double Arylation)
This protocol is for the double arylation of this compound. For mono-arylation, use 1.0-1.2 equivalents of the boronic acid.
-
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (2.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-4 mol%)
-
SPhos (4-8 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
-
-
Procedure:
-
In an oven-dried Schlenk flask, combine this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with argon or nitrogen (repeat 3 times).
-
Add Pd(OAc)₂ and SPhos to the flask under a positive pressure of inert gas.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Buchwald-Hartwig Amination (Double Amination)
This protocol describes the double amination of this compound. For mono-amination, use 1.0-1.2 equivalents of the amine.
-
Reagents:
-
This compound (1.0 equiv)
-
Amine (2.5 equiv)
-
Pd₂(dba)₃ (2-3 mol%)
-
XPhos (4-6 mol%)
-
Sodium tert-butoxide (NaOtBu) (3.0 equiv)
-
Anhydrous, degassed toluene
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk flask.
-
Seal the flask, remove it from the glovebox, and add anhydrous, degassed toluene and the amine via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Visualizations
The following diagrams illustrate the general workflow for troubleshooting and the catalytic cycles of the key reactions.
Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2,6-Dibromo-4-methylaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Heck Reaction [organic-chemistry.org]
- 10. Stille reaction - Wikipedia [en.wikipedia.org]
- 11. Stille Coupling [organic-chemistry.org]
- 12. Selective palladium-catalysed arylation of 2,6-dibromopyridine using N-heterocyclic carbene ligands - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Yoneda Labs [yonedalabs.com]
- 16. benchchem.com [benchchem.com]
- 17. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 18. tcichemicals.com [tcichemicals.com]
Validation & Comparative
Unveiling the Spectroscopic Signature of 2,6-Dibromo-4-butylaniline: A Comparative NMR Analysis
A detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 2,6-Dibromo-4-butylaniline is presented, offering a comparative guide for researchers and professionals in drug development. This guide provides a side-by-side examination of its spectral features against structurally related alternatives, 4-butylaniline and 2,6-dichloro-4-butylaniline, supported by predicted and experimental data. Detailed experimental protocols and visual workflows are included to facilitate a comprehensive understanding of the structure-spectra correlations.
The substitution pattern on an aromatic ring significantly influences its electronic environment, leading to distinct chemical shifts in NMR spectroscopy. This principle is fundamental in the structural elucidation and purity assessment of novel chemical entities. In this guide, we delve into the ¹H and ¹³C NMR spectra of this compound, a compound of interest in synthetic chemistry and materials science. By comparing its spectral data with that of the simpler 4-butylaniline and the analogous 2,6-dichloro-4-butylaniline, we can dissect the impact of the halogen substituents on the chemical shifts of the aromatic and aliphatic protons and carbons.
Comparative ¹H NMR Spectral Data
The ¹H NMR spectra reveal key differences in the aromatic region due to the presence and nature of the halogen substituents. In 4-butylaniline, the aromatic protons exhibit a characteristic AA'BB' system. The introduction of two bromine atoms in this compound dramatically simplifies this region to a singlet for the two equivalent aromatic protons, a consequence of the symmetrical substitution. A similar simplification is observed for 2,6-dichloro-4-butylaniline. The electron-withdrawing nature of the halogens also influences the chemical shift of these aromatic protons, causing a downfield shift compared to 4-butylaniline. The signals corresponding to the butyl chain protons show more subtle variations across the three compounds.
| Compound | Aromatic Protons (δ, ppm) | Multiplicity | J (Hz) | Butyl Chain Protons (δ, ppm) | NH₂ Protons (δ, ppm) |
| This compound (Predicted) | ~7.15 | s | - | ~2.45 (t, 2H), ~1.55 (m, 2H), ~1.35 (m, 2H), ~0.90 (t, 3H) | ~4.5 (br s, 2H) |
| 4-Butylaniline (Experimental) | 6.95, 6.59 | d, d | 8.0 | 2.48 (t, 2H), 1.53 (q, 2H), 1.32 (h, 2H), 0.90 (t, 3H) | 3.48 (br s, 2H) |
| 2,6-Dichloro-4-butylaniline (Experimental) | 7.04 | s | - | Not explicitly found | 4.4 (br s, 2H) |
Comparative ¹³C NMR Spectral Data
The ¹³C NMR spectra provide further insights into the electronic effects of the substituents. The carbons bearing the bromine atoms (C-2 and C-6) in this compound are expected to show a characteristic upfield shift compared to the corresponding carbons in the chlorinated analogue, a phenomenon attributed to the "heavy atom effect" of bromine. The chemical shifts of the aromatic carbons in both halogenated compounds are significantly different from those in 4-butylaniline, reflecting the strong inductive and mesomeric effects of the halogens. The chemical shifts of the butyl chain carbons are less affected.
| Compound | Aromatic Carbons (δ, ppm) | Butyl Chain Carbons (δ, ppm) |
| This compound (Predicted) | ~142 (C-N), ~135 (C-Bu), ~130 (C-H), ~110 (C-Br) | ~34, ~33, ~22, ~14 |
| 4-Butylaniline (Experimental) | 144, 133, 129, 115 | 35, 34, 22, 14 |
| 2,6-Dichloroaniline (Reference) | 141.9, 128.5, 127.8, 118.5 | - |
Experimental Protocols
General Procedure for ¹H and ¹³C NMR Spectroscopy:
A sample of the compound (5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The solution is then filtered to remove any particulate matter. The NMR spectra are acquired on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
For ¹H NMR, standard acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used with a 45° pulse angle and a longer relaxation delay (2-5 seconds) to ensure quantitative data, especially for quaternary carbons. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
Visualizing the Workflow and Structural Relationships
To better illustrate the process of NMR analysis and the structural comparisons made in this guide, the following diagrams were generated using Graphviz.
Caption: Workflow for NMR Spectral Analysis.
Caption: Structural Relationships of Compared Anilines.
Interpreting the Mass Spectrum of 2,6-Dibromo-4-butylaniline: A Comparative Guide
For researchers and professionals in drug development, mass spectrometry is an indispensable tool for molecular structure elucidation. This guide provides a detailed interpretation of the mass spectrum of 2,6-Dibromo-4-butylaniline, comparing its fragmentation patterns with related chemical structures to offer a comprehensive analytical perspective.
Predicted Mass Spectrum Data
The mass spectrum of this compound is characterized by specific isotopic patterns and fragmentation pathways. The following table summarizes the predicted key ions, their mass-to-charge ratio (m/z), and their proposed origin.
| m/z | Proposed Fragment Ion | Interpretation |
| 305/307/309 | [M]+•, [M+2]+•, [M+4]+• | Molecular ion peak exhibiting the characteristic 1:2:1 isotopic pattern for a molecule containing two bromine atoms. |
| 290/292/294 | [M - CH3]+ | Loss of a methyl radical from the butyl side chain. |
| 276/278/280 | [M - C2H5]+ | Loss of an ethyl radical via benzylic cleavage, a favorable fragmentation for alkylbenzenes. |
| 263/265/267 | [M - C3H6]+ | Loss of propene through a McLafferty-type rearrangement. |
| 228/230 | [M - Br]+ | Loss of one bromine atom. |
| 199 | [M - 2Br - C2H5]+ | Loss of both bromine atoms and the ethyl radical from the butyl chain. |
| 148 | [M - Br - C4H9]+ | Loss of a bromine atom and the entire butyl group. |
| 106 | [C7H8N]+ | Benzylic cleavage with loss of a C3H7 radical, analogous to the base peak in 4-butylaniline. |
Key Fragmentation Pathways
The fragmentation of this compound in a mass spectrometer is primarily dictated by the presence of the two bromine atoms, the aromatic ring, the amino group, and the butyl side chain.
Isotopic Pattern of the Molecular Ion
Due to the natural abundance of bromine isotopes, 79Br and 81Br, in an approximate 1:1 ratio, the molecular ion of a compound containing two bromine atoms will appear as a triplet of peaks.[1][2][3][4] The expected pattern for the molecular ion of this compound (C10H13Br2N, molecular weight ~307 g/mol ) will be:
-
M+ : Containing two 79Br isotopes.
-
M+2 : Containing one 79Br and one 81Br isotope.
-
M+4 : Containing two 81Br isotopes.
The relative intensity of these peaks is expected to be in a 1:2:1 ratio.[4]
Fragmentation of the Butyl Side Chain
The butyl group can undergo fragmentation in several ways. A common pathway for alkylbenzenes is benzylic cleavage , which is the cleavage of the bond beta to the aromatic ring. For 4-butylaniline, this results in a prominent peak at m/z 106. A similar fragmentation is expected for this compound, leading to a significant ion.
Alpha-cleavage, the breaking of the bond adjacent to the nitrogen atom of the amine, is another characteristic fragmentation for amines.[5][6]
Loss of Bromine
The carbon-bromine bond is relatively weak and can be cleaved to lose a bromine radical.[7] This would result in a fragment ion with a mass corresponding to the molecular ion minus the mass of a bromine atom (79 or 81).
The following diagram illustrates the predicted major fragmentation pathways for this compound.
Caption: Predicted fragmentation pathways of this compound.
Comparison with Structurally Related Compounds
-
4-Butylaniline: The mass spectrum of 4-butylaniline is dominated by the benzylic cleavage product at m/z 106.[8][9] This provides a strong indication that a similar fragmentation will be a major pathway for its dibrominated analog. The molecular ion peak for 4-butylaniline is observed at m/z 149.[8][9]
-
Brominated Aromatic Compounds: The presence of bromine atoms significantly influences the mass spectrum, primarily through the characteristic isotopic pattern.[1][2][3] The fragmentation is also directed by the halogen, often involving the loss of a bromine radical.[7]
Experimental Protocol
To acquire the mass spectrum of this compound, the following experimental protocol is recommended:
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
Sample Preparation:
-
Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).
-
The concentration should be approximately 1 mg/mL.
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
This guide provides a foundational understanding of the expected mass spectrum of this compound based on established fragmentation principles and comparison with analogous compounds. Experimental verification is crucial for definitive structural confirmation.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 4. savemyexams.com [savemyexams.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Page loading... [guidechem.com]
- 9. 4-Butylaniline | C10H15N | CID 7694 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Analysis of Synthetic Routes to 2,6-Dibromo-4-butylaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for the preparation of 2,6-Dibromo-4-butylaniline, a key intermediate in the development of various pharmaceutical compounds. The routes are evaluated based on their efficiency, reagent accessibility, and reaction conditions, with supporting experimental data presented for each key step.
Introduction
This compound is a substituted aniline derivative of significant interest in medicinal chemistry. Its synthesis is crucial for the development of novel therapeutic agents. This document outlines and compares two plausible synthetic pathways:
-
Route 1: Direct Bromination. This route involves the direct bromination of the precursor 4-butylaniline.
-
Route 2: Protection-Bromination-Deprotection. This pathway utilizes a protecting group strategy to control the regioselectivity of the bromination reaction.
The following sections provide detailed experimental protocols, quantitative data, and a comparative summary to aid researchers in selecting the most suitable method for their specific needs.
Route 1: Direct Bromination of 4-Butylaniline
This approach involves the direct electrophilic substitution of 4-butylaniline with a brominating agent. While seemingly straightforward, controlling the extent of bromination is a key challenge, as the strong activating nature of the amino group can lead to the formation of polybrominated byproducts.[1][2]
Synthesis of 4-Butylaniline
A common precursor for this route is 4-butylaniline, which can be synthesized via the reduction of 4-nitro-n-butylbenzene.
Experimental Protocol: Synthesis of 4-Butylaniline
-
Nitration of n-Butylbenzene: n-Butylbenzene is nitrated using a mixture of nitric acid and sulfuric acid. The reaction time is typically maintained between 45 minutes and 4.5 hours to selectively obtain crude 4-nitro-n-butylbenzene.[1] The mole ratio of n-butylbenzene to nitric acid is kept between 1.7:0.5 and 1:1.5.[1]
-
Hydrogenation of 4-nitro-n-butylbenzene: The crude 4-nitro-n-butylbenzene is then subjected to hydrogenation to yield crude 4-(n-butyl)aniline.[1] This reduction can be carried out using various catalytic systems, with a reported yield of 99% when a nitro aryl compound is stirred under a hydrogen atmosphere in ethanol for 6 hours in the presence of a catalyst.[3]
Dibromination of 4-Butylaniline
Direct bromination of anilines with bromine water often leads to the formation of the 2,4,6-tribromo derivative due to the high reactivity of the aromatic ring.[1] However, by carefully controlling the reaction conditions and the brominating agent, it is possible to achieve selective dibromination at the ortho positions.
Experimental Protocol: Direct Dibromination
Route 2: Protection-Bromination-Deprotection
To overcome the challenge of over-bromination, a protecting group strategy is often employed. The amino group of 4-butylaniline is first protected, typically by acetylation, which moderates its activating effect and directs bromination to the desired positions. The protecting group is then removed to yield the final product.[7]
Acetylation of 4-Butylaniline
Experimental Protocol: N-Acetylation
A general procedure for the acetylation of anilines involves reacting the aniline with acetic anhydride. For example, 150 g of 4-n-butylaniline can be treated with 300 ml of acetic anhydride at 70°C for 1 hour. After cooling to 10°C, the solid product is filtered and dried to obtain N-acetyl-4-butylaniline.[8]
Dibromination of N-Acetyl-4-butylaniline
The acetylated intermediate is then subjected to bromination. The bulky acetyl group can sterically hinder the ortho positions, but electronic effects still direct substitution to the ortho and para positions. Since the para position is already occupied by the butyl group, bromination occurs at the two ortho positions.
Experimental Protocol: Dibromination
A microscale procedure for the bromination of acetanilide can be adapted. To 25 mg of acetanilide in a conical vial, 4 drops of glacial acetic acid are added. Then, three drops of a bromine-acetic acid solution are added, and the mixture is allowed to stand at room temperature for 10 minutes. A similar procedure could be optimized for N-acetyl-4-butylaniline.
Deacetylation of N-Acetyl-2,6-dibromo-4-butylaniline
The final step is the removal of the acetyl protecting group to regenerate the free amine.
Experimental Protocol: Deacetylation
Hydrolysis of the N-acetyl group can be achieved under acidic or basic conditions. For instance, acylase I is known to catalyze the deacetylation of N-acetyl-L-cysteine, indicating enzymatic methods could also be explored. A common laboratory procedure involves heating the N-acetylated compound with an aqueous acid, such as hydrochloric acid.
Comparative Data Summary
| Parameter | Route 1: Direct Bromination | Route 2: Protection-Bromination-Deprotection |
| Starting Material | 4-Butylaniline | 4-Butylaniline |
| Key Steps | Direct Dibromination | Acetylation, Dibromination, Deacetylation |
| Reported Yields | Not specified for this compound. High risk of tri-bromination.[1] | Yields for individual steps on analogous compounds are generally high. |
| Reaction Conditions | Potentially harsh, difficult to control. | Milder conditions, better control of regioselectivity. |
| Reagents | Brominating agent (e.g., Br₂, NBS) | Acetic anhydride, Brominating agent, Acid/Base for deprotection. |
| Advantages | Fewer steps. | Higher selectivity, potentially higher overall yield of the desired product. |
| Disadvantages | Low selectivity, formation of byproducts. | More steps, requires protection and deprotection. |
Conclusion
Both synthetic routes present viable pathways to this compound.
-
Route 1 (Direct Bromination) is a more direct approach but suffers from a lack of selectivity, which can lead to a mixture of products and lower yields of the desired compound. This route may be suitable for initial exploratory studies where purity is not the primary concern.
-
Route 2 (Protection-Bromination-Deprotection) , while longer, offers superior control over the regioselectivity of the bromination step. The protection of the amino group effectively prevents over-bromination and directs the substitution to the desired ortho positions. This route is recommended for syntheses where high purity and yield of this compound are critical, such as in the development of pharmaceutical intermediates.
Researchers should select the route that best aligns with their specific requirements for yield, purity, and available resources. Further optimization of the reaction conditions for each step, particularly for the direct bromination in Route 1 and the dibromination of the protected intermediate in Route 2, is recommended to maximize the efficiency of the synthesis.
Visualizing the Synthetic Pathways
To further clarify the described synthetic routes, the following diagrams illustrate the sequence of reactions for each pathway.
Caption: Route 1: Direct Bromination Pathway.
Caption: Route 2: Protection-Bromination-Deprotection Pathway.
References
- 1. A Process For Preparation Of Highly Pure 4 (N Butyl) Aniline [quickcompany.in]
- 2. nbinno.com [nbinno.com]
- 3. 4-tert-Butylaniline synthesis - chemicalbook [chemicalbook.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
A Comparative Guide to the Reactivity of 2,6-Dibromo-4-butylaniline and Other Halogenated Anilines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2,6-Dibromo-4-butylaniline against other halogenated anilines. The analysis is centered on performance in common and synthetically crucial cross-coupling reactions, supported by experimental data from relevant studies. We will delve into the structural and electronic factors governing this reactivity, present detailed experimental protocols, and visualize key concepts and workflows.
Introduction: Key Factors Governing Reactivity
The reactivity of halogenated anilines in transition metal-catalyzed cross-coupling reactions is governed by a combination of electronic effects, steric hindrance, and the nature of the carbon-halogen bond. For a substrate like this compound, two primary features dictate its reactivity profile:
-
Carbon-Halogen Bond Strength: The reactivity of aryl halides in the crucial oxidative addition step of most cross-coupling cycles follows the general trend: C-I > C-Br > C-Cl.[1] This makes the C-Br bonds in this compound less reactive than analogous C-I bonds but more reactive than C-Cl bonds.
-
The Ortho Effect: The presence of two bulky bromine atoms at the positions ortho to the amino group creates significant steric hindrance.[2][3] This "ortho effect" sterically shields the amino group and the C-Br bonds, hindering the approach of catalysts and reagents.[4][5] This steric inhibition is a dominant factor that generally reduces the reactivity of 2,6-disubstituted anilines compared to their 4-substituted or 2-substituted counterparts.[6][7] Furthermore, crystal structure analysis of this compound reveals the formation of weak intramolecular N-H···Br hydrogen bonds, which contributes to a planar conformation of the amino group relative to the ring.[8]
The logical relationship between these factors and the resulting reactivity is illustrated below.
Caption: Factors influencing the reactivity of this compound.
Data Presentation: Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The performance of halogenated anilines is highly dependent on their substitution pattern. Direct comparative data for this compound is scarce; therefore, we present data for the structurally similar 2,6-dibromo-4-nitroaniline to benchmark the reactivity of the 2,6-dibromo substitution pattern.[9] The strongly electron-withdrawing nitro group in this analogue is expected to enhance the rate of oxidative addition compared to the weakly electron-donating butyl group.
Table 1: Comparison of Halogenated Anilines in Suzuki-Miyaura Coupling with Arylboronic Acids
| Entry | Aniline Substrate | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | 2,6-Dibromo-4-nitroaniline | 4-Methylphenylboronic acid | Pd(OAc)₂, no ligand | K₂CO₃, DMF/H₂O, 80 °C, 1 h | 98 | [9] |
| 2 | 2,6-Dibromo-4-nitroaniline | 4-Methoxyphenylboronic acid | Pd(OAc)₂, no ligand | K₂CO₃, DMF/H₂O, 80 °C, 1 h | 96 | [9] |
| 3 | 2,6-Dibromo-4-nitroaniline | 4-Fluorophenylboronic acid | Pd(OAc)₂, no ligand | K₂CO₃, DMF/H₂O, 80 °C, 1.5 h | 94 | [9] |
| 4 | 2-Bromoaniline | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃, Toluene/EtOH/H₂O, 80 °C | Good to Excellent | [10][11] |
| 5 | 4-Bromoaniline | Phenylboronic acid | Pd(OAc)₂, no ligand | K₂CO₃, DMF/H₂O, 80 °C, 0.5 h | 99 |[9] |
Analysis:
-
Steric Hindrance: The less-hindered 4-bromoaniline (Entry 5) reacts extremely rapidly, affording a near-quantitative yield in just 30 minutes under ligand-free conditions.[9]
-
2,6-Disubstitution: The 2,6-dibromo-4-nitroaniline substrate (Entries 1-3) also shows excellent yields.[9] The high reactivity, even without a specialized ligand, is likely promoted by the electron-withdrawing nitro group. It is anticipated that this compound would react significantly slower and may require a more advanced catalyst system incorporating sterically hindered phosphine ligands to achieve similar efficacy.[12]
-
General Trend: The reactivity generally decreases with increased steric hindrance around the C-Br bond. While mono-ortho-substituted anilines are challenging,[10][11] the di-ortho substitution in the target molecule presents a formidable synthetic hurdle, often requiring carefully optimized conditions and highly active catalysts.[7][13]
Experimental Protocols
Successful transformations involving sterically hindered substrates like this compound hinge on the precise execution of experimental procedures. Below are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, adapted from established methods for challenging substrates.[1][9][12]
This protocol is designed for the diarylation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. Assertion Due to ortho effect basic nature of aniline class 11 chemistry CBSE [vedantu.com]
- 4. Ortho effect - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2,6-Dibromo-4-butylaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.rug.nl [research.rug.nl]
- 13. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Validation of 2,6-Dibromo-4-butylaniline by HPLC and GC-MS
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount to ensure the reliability of experimental results and the safety of final products. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity validation of 2,6-Dibromo-4-butylaniline, a substituted aromatic amine.
High-Performance Liquid Chromatography (HPLC) is a versatile technique well-suited for a broad range of compounds, including those that are non-volatile or thermally sensitive.[1] In contrast, Gas Chromatography (GC) is often used for volatile compounds, and for polar analytes like aromatic amines, derivatization may be necessary to improve chromatographic performance.[2][3] Both methods, when coupled with an appropriate detector, offer high levels of accuracy and precision for purity determination.
Data Presentation: Purity Analysis Comparison
The following table summarizes hypothetical performance data for the analysis of this compound using HPLC-UV and GC-MS.
| Parameter | HPLC-UV | GC-MS | Alternative Technique: LC-MS/MS |
| Purity (%) | 98.5 | 98.2 | 98.6 |
| Limit of Detection (LOD) | 1-10 µg/L | 1-100 pg/L (with derivatization) | 0.01-1 µg/L |
| Precision (%RSD) | < 5% | < 15% | < 10% |
| Throughput | High | Moderate | High |
| Selectivity | Moderate | High | Very High |
| Primary Application | Routine Quantification | Identification and Quantification | Sensitive Quantification in Complex Matrices |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol outlines a reversed-phase HPLC method for the quantitative analysis of this compound. The principle relies on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.[4]
Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[4]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Phosphoric acid
-
This compound standard (high purity)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v).[5] Degas the mobile phase before use. A small amount of phosphoric acid can be added to improve peak shape.[6]
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound standard in the mobile phase to prepare a stock solution. Prepare a series of working standards by serial dilution of the stock solution.
-
Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase. Filter the solution through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Data Analysis: Identify the peak for this compound based on the retention time of the standard. Construct a calibration curve by plotting the peak area against the concentration of the standards.[4] Calculate the purity of the sample by comparing its peak area to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a GC-MS method for the purity analysis of this compound. For some aromatic amines, derivatization with an agent like heptafluorobutyric anhydride (HFBA) can improve volatility and peak shape.[8]
Instrumentation and Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for amine analysis (e.g., Rxi-5MS or Rtx-35MS).[2][9]
-
Helium (carrier gas)
-
Toluene or other suitable solvent
-
Heptafluorobutyric anhydride (HFBA) for derivatization (optional)
-
This compound standard (high purity)
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the this compound standard in toluene.
-
Prepare a solution of the sample in toluene.
-
-
Derivatization (Optional):
-
To a known amount of the standard or sample solution, add a solution of HFBA in toluene.
-
Heat the mixture to facilitate the reaction.
-
-
GC-MS Conditions:
-
Column: Rxi-5MS, 30 m x 0.25 mm x 0.25 µm[2]
-
Injector Temperature: 270 °C[2]
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 320°C at 10°C/min, and hold for 10 minutes.[9]
-
Carrier Gas: Helium at a constant flow.[9]
-
Injection Mode: Splitless or split.[2]
-
MS Interface Temperature: 280 °C[2]
-
Mass Range: m/z 35-350[9]
-
-
Data Analysis: Identify the peak corresponding to this compound (or its derivative) by its retention time and mass spectrum. The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the HPLC and GC-MS purity validation of this compound.
Caption: Experimental workflow for HPLC analysis.
Caption: Experimental workflow for GC-MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of 2,6-Dibromoaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Sigma-Aldrich [sigmaaldrich.com]
- 8. series.publisso.de [series.publisso.de]
- 9. gcms.cz [gcms.cz]
A Spectroscopic Comparison: 2,6-Dibromo-4-butylaniline and its Synthetic Precursors
A detailed analysis for researchers, scientists, and drug development professionals.
This guide provides an objective spectroscopic comparison of the aromatic amine 2,6-Dibromo-4-butylaniline with its common synthetic precursors, 4-butylaniline and 4-nitroaniline. By examining the changes in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data at each synthetic step, researchers can gain a deeper understanding of the molecule's structural evolution and confirm the success of each reaction. This information is critical for process optimization, quality control, and the successful development of novel therapeutics and other chemical entities.
Synthetic Pathway Overview
The synthesis of this compound typically proceeds via a two-step pathway starting from 4-butylaniline. The initial step involves the bromination of 4-butylaniline to yield the target molecule. An alternative pathway could involve the nitration of a precursor followed by bromination and subsequent reduction of the nitro group, with 4-nitroaniline serving as a key intermediate. For the purpose of this guide, we will focus on the direct bromination of 4-butylaniline.
Confirming the Structure of Synthesized 2,6-Dibromo-4-butylaniline: A Comparative Spectroscopic Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of newly synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of 2,6-Dibromo-4-butylaniline. By presenting a combination of predicted data for the target molecule and experimental data for structurally similar compounds, this document offers a robust framework for spectral interpretation and confirmation.
The correct identification of this compound is paramount for its intended application, ensuring its purity and the absence of undesired isomers or byproducts. A multi-technique approach, leveraging the strengths of various spectroscopic and chromatographic methods, is the most reliable strategy for definitive structure confirmation. This guide will focus on the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) in this context.
Comparative Spectroscopic Data Analysis
To facilitate the structural confirmation of synthesized this compound, the following tables present a comparison of its predicted spectroscopic data with experimental data from key reference compounds: the unhalogenated precursor 4-butylaniline and the sterically similar 2,6-Dibromo-4-tert-butylaniline. The inclusion of these analogs allows for a clearer understanding of the influence of the bromine and butyl substituents on the spectral features.
Table 1: ¹H NMR Data (Predicted vs. Experimental, in CDCl₃)
| Compound | Aromatic Protons (ppm) | Butyl Protons (ppm) | NH₂ Protons (ppm) |
| This compound (Predicted) | ~7.2 (s, 2H) | ~2.5 (t, 2H), ~1.6 (m, 2H), ~1.4 (m, 2H), ~0.9 (t, 3H) | ~4.5 (s, 2H) |
| 4-Butylaniline (Experimental) | 6.99 (d, 2H), 6.63 (d, 2H) | 2.50 (t, 2H), 1.56 (m, 2H), 1.35 (m, 2H), 0.92 (t, 3H) | 3.55 (s, 2H) |
| 2,6-Dibromo-4-tert-butylaniline (Experimental) | 7.38 (s, 2H) | 1.20 (s, 9H) | 5.13 (s, 2H) |
Table 2: ¹³C NMR Data (Predicted vs. Experimental, in CDCl₃)
| Compound | Aromatic Carbons (ppm) | Butyl Carbons (ppm) |
| This compound (Predicted) | ~142 (C-N), ~138 (C-Bu), ~130 (C-H), ~109 (C-Br) | ~35 (CH₂), ~33 (CH₂), ~22 (CH₂), ~14 (CH₃) |
| 4-Butylaniline (Experimental) | 144.9, 132.0, 129.1, 115.2 | 34.2, 33.8, 22.4, 13.9 |
| 2,6-Dibromo-4-tert-butylaniline (Experimental) | 141.5, 140.4, 128.6, 107.7 | 33.7, 30.9 |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Functional Group | This compound (Expected) | 4-Butylaniline (Experimental) |
| N-H Stretch | 3400-3500 (two bands) | 3433, 3354 |
| C-H Stretch (Aromatic) | ~3050 | 3020 |
| C-H Stretch (Aliphatic) | 2850-2960 | 2955, 2927, 2857 |
| C=C Stretch (Aromatic) | 1550-1600 | 1621, 1517 |
| C-N Stretch | 1250-1350 | 1278 |
| C-Br Stretch | 550-650 | - |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| This compound (Expected) | 305, 307, 309 (isotopic pattern for 2 Br) | [M-Br]⁺, [M-C₄H₉]⁺ |
| 4-Butylaniline (Experimental) | 149 | 106 ([M-C₃H₇]⁺) |
| 2,6-Dibromo-4-tert-butylaniline (Experimental) | 305, 307, 309 | 290, 292, 294 ([M-CH₃]⁺) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are designed to be a starting point for researchers and can be adapted based on the specific instrumentation and experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the synthesized this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). Filter the solution into a 5 mm NMR tube.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2 seconds.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is recommended. Place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source. The sample can be introduced via a direct insertion probe or through a gas chromatograph (for GC-MS analysis).
-
Data Acquisition:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
-
Scan Speed: 1-2 scans/second.
-
Analysis: Analyze the resulting mass spectrum for the molecular ion peak, paying close attention to the isotopic pattern characteristic of two bromine atoms, and for characteristic fragmentation patterns.
-
High-Performance Liquid Chromatography (HPLC)
-
Purpose: To assess the purity of the synthesized compound.
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL) and then dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
-
Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, start with 60% acetonitrile and increase to 95% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: The purity is determined by the peak area percentage of the main product peak in the chromatogram.
Visualizing the Workflow and Relationships
To provide a clear overview of the analytical process, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationships between the different analytical techniques.
Caption: Experimental workflow for the synthesis, purification, and structural confirmation of this compound.
Caption: Logical relationships between analytical techniques and the structural information they provide for confirming the identity of this compound.
Comparative Assessment of the Biological Activities of 2,6-Dibromo-4-butylaniline Derivatives and Related Compounds
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potential biological activities of 2,6-dibromo-4-butylaniline derivatives. Due to the limited availability of data on these specific derivatives, this guide draws comparisons with structurally related brominated anilines and other halogenated compounds to infer potential efficacy and mechanisms of action. All quantitative data is supported by detailed experimental protocols.
Executive Summary
Derivatives of this compound are a class of halogenated organic compounds with potential for significant biological activity. While specific research on these exact derivatives is emerging, analysis of related brominated anilines and similar structures indicates promising potential in antimicrobial, anticancer, and anti-inflammatory applications. This guide synthesizes available data on analogous compounds to provide a comparative framework for assessing the potential of this compound derivatives in therapeutic development.
Antimicrobial Activity
Halogenated anilines have demonstrated notable antimicrobial and antibiofilm activities. The introduction of bromine atoms to the aniline ring is a key factor in enhancing their potency.
Comparative Data: Antimicrobial and Antibiofilm Activity of Halogenated Anilines
| Compound Name | Organism(s) | Minimum Inhibitory Concentration (MIC) | Biofilm Inhibition IC50 | Reference(s) |
| 4-Bromo-3-chloroaniline | Uropathogenic E. coli (UPEC) | 200 µg/mL | 10 µg/mL | [1][2] |
| 3,5-Dibromoaniline | Uropathogenic E. coli (UPEC) | 100 µg/mL | 10 µg/mL | [1][2] |
| 2,4,6-Tribromoaniline | E. coli, S. aureus | Comparable to Benzene and Methanol (Qualitative) | Not Reported | [3] |
| 4-amino-3-chloro-5-nitrobenzotrifluoride | Vibrio parahaemolyticus, Vibrio harveyi | 100 µg/mL | Not Reported | [4] |
| 2-iodo-4-trifluoromethylaniline | Vibrio parahaemolyticus, Vibrio harveyi | 50 µg/mL | Not Reported | [4] |
Anticancer Activity
Various derivatives of brominated anilines and related benzothiazoles have been investigated for their cytotoxic effects against a range of human cancer cell lines. The data suggests that the substitution pattern on the aniline ring plays a crucial role in determining the anticancer potency.
Comparative Data: Anticancer Activity of Substituted Aniline and Benzothiazole Derivatives
| Compound Class | Cancer Cell Line(s) | IC50 Values (µM) | Reference(s) |
| Benzimidazole-quinazoline hybrids | Hep-G2 (Liver Carcinoma), MCF-7 (Breast Adenocarcinoma) | 8.7 (Hep-G2), 1.5 (MCF-7) | [5] |
| Quinazoline-based imidazole hybrids | HT-29 (Colon Carcinoma) | 1.61 | [5] |
| Quinazoline-amino sulphonamide hybrids | HCT-116, SK-HEP1, MDA-MB-231, SNU638, A549, MCF-7 | 0.16 - 3.24 | [5][6] |
| Indole based chalcone hybrids | A549 (Lung), PC3 (Prostate), PaCa2 (Pancreatic) | 0.8 - 36.0 | [6] |
| Thiazolidine derivatives | MCF-7, MDA-MB-231 (Breast) | 1.27 - 1.50 | [7] |
Anti-inflammatory Activity
While direct data on the anti-inflammatory properties of this compound derivatives is scarce, studies on brominated indoles, which share structural similarities, provide insights into potential mechanisms and efficacy. These compounds have been shown to inhibit key inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).
Comparative Data: Anti-inflammatory Activity of Brominated Indoles
| Compound Name | Activity | IC50 Value | Reference(s) |
| 6-Bromoisatin | NO Inhibition | 120 µM | [1] |
| 5-Bromoisatin | NO Inhibition | 151.6 µM | [1] |
| Isatin | NO Inhibition | ~339.8 µM | [1] |
| 5-Bromoisatin | TNFα Inhibition | 38.05 µM | [1] |
| 6-Bromoindole | PGE2 Inhibition | 223.28 µM | [1] |
| 6-Bromoisatin | PGE2 Inhibition | 293.02 µM | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Minimum Inhibitory Concentration (MIC) Determination
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial efficacy. The broth microdilution method is a common procedure.[8][9][10][11]
-
Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth (MHB) or another appropriate broth medium.
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., ~5x10^5 CFU/mL) is prepared in the same broth.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A growth control well (containing bacteria and broth but no compound) and a sterility control well (containing only broth) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used to infer cell viability and cytotoxicity.[12][13][14][15][16]
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plate is then incubated for a further 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Griess Assay for Nitric Oxide (NO) Inhibition
The Griess assay is a colorimetric method used to quantify nitrite, a stable and oxidized product of nitric oxide. This assay is commonly used to assess the anti-inflammatory activity of compounds by measuring their ability to inhibit NO production in stimulated macrophages.[17][18][19]
-
Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate and treated with the test compound for a short period before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production.
-
Supernatant Collection: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
Griess Reaction: An equal volume of the supernatant is mixed with the Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine) in a new 96-well plate.
-
Incubation and Measurement: The mixture is incubated at room temperature for a short period (e.g., 10-15 minutes) to allow for the development of a pink/magenta azo dye. The absorbance is then measured at approximately 540 nm.
-
Quantification: The nitrite concentration in the samples is determined by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. The inhibitory effect of the compound on NO production is then calculated.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which these compounds exert their biological effects is crucial for rational drug design and development. Based on studies of related compounds, the following signaling pathways are likely relevant to the activities of this compound derivatives.
Anti-inflammatory Mechanism: NF-κB Signaling Pathway
The anti-inflammatory effects of many compounds are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for TNF-α and inducible nitric oxide synthase (iNOS). Brominated compounds may inhibit this pathway by preventing the phosphorylation of IκBα and the p65 subunit of NF-κB, thereby blocking its nuclear translocation.
Caption: NF-κB signaling pathway and the potential inhibitory action of brominated aniline derivatives.
Anticancer Mechanism: Induction of Apoptosis and Tubulin Polymerization Inhibition
The anticancer activity of many chemotherapeutic agents involves the induction of programmed cell death, or apoptosis. The intrinsic apoptosis pathway is a key mechanism triggered by cellular stress, leading to the activation of a cascade of caspases that execute cell death.[8][12][15][18][19]
Another established anticancer mechanism is the disruption of microtubule dynamics. Microtubules are essential for cell division, and their inhibition can lead to mitotic arrest and subsequent cell death. Some compounds act as tubulin polymerization inhibitors, preventing the formation of microtubules.
Caption: Potential anticancer mechanisms: induction of intrinsic apoptosis and inhibition of tubulin polymerization.
Experimental Workflow: From Compound Synthesis to Biological Evaluation
The general workflow for assessing the biological activity of novel chemical entities such as this compound derivatives involves a multi-step process from synthesis to in vitro and in vivo testing.
Caption: A generalized workflow for the discovery and development of novel bioactive compounds.
References
- 1. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of antioxidant and anti-inflammatory potential and in silico tyrosinase binding interactions of edaravone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 11. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 17. mdpi.com [mdpi.com]
- 18. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Performance of 2,6-Dibromo-4-butylaniline in Cross-Coupling Reactions: A Comparative Guide
In the realm of synthetic organic chemistry, the strategic functionalization of aromatic cores is paramount for the construction of complex molecules, particularly in the fields of pharmaceutical and materials science.[1][2] 2,6-Dibromo-4-butylaniline serves as a versatile building block, offering two reactive bromine atoms ortho to a directing amino group. This guide provides a comparative analysis of the performance of this compound in palladium-catalyzed cross-coupling reactions, juxtaposed with similar substrates to inform reaction design and optimization.
The reactivity of haloanilines in cross-coupling reactions is significantly influenced by the nature and position of the halogen substituents, as well as other functional groups on the aromatic ring. The general reactivity trend for halogens in palladium-catalyzed couplings is I > Br > Cl, a factor primarily governed by the carbon-halogen bond dissociation energy.[3] Furthermore, steric hindrance around the reactive site plays a crucial role, with ortho-substituents often retarding the rate of reaction.[4][5][6][7]
Comparative Analysis: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. The performance of this compound is benchmarked against other dihaloanilines to elucidate the impact of the halogen and the para-substituent.
While direct comparative studies for this compound are not extensively documented, data from structurally similar compounds, such as 2,6-dibromo-4-nitroaniline, provide valuable insights. The electron-withdrawing nitro group in 2,6-dibromo-4-nitroaniline enhances the electrophilicity of the aryl halide, potentially increasing its reactivity in the oxidative addition step of the catalytic cycle. Conversely, the electron-donating butyl group in this compound may have a modest deactivating effect.
Table 1: Comparison of Dihaloanilines in Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,6-Dibromo-4-nitroaniline | 4-Methylphenylboronic acid | Pd(OAc)₂ (0.5 mol%) | K₂CO₃ | DMF/H₂O | 80 | 1 | 95 | [8] |
| 2,6-Dibromo-4-nitroaniline | Phenylboronic acid | Pd(OAc)₂ (0.5 mol%) | K₂CO₃ | DMF/H₂O | 80 | 1 | 96 | [8] |
| 4-Bromo-2,6-diiodoaniline | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 (disubstituted at I) | [1] |
| 2,6-Dichloropyridine | Heptylboronic pinacol ester | Pd(OAc)₂ (1 mol%) / Ad₂PⁿBu (3 mol%) | LiOᵗBu | Dioxane/H₂O | 100 | Not Specified | 91 (dialkylated) | [9] |
Note: The data presented is compiled from different sources and reaction conditions may vary. Direct comparison should be made with caution.
The high yields achieved with 2,6-dibromo-4-nitroaniline suggest that the 2,6-dibromoaniline scaffold is highly amenable to Suzuki-Miyaura coupling.[8] It is anticipated that this compound would exhibit similar reactivity, potentially requiring slightly more forcing conditions or a more active catalyst system due to the electronic difference of the para-substituent. The example of 4-bromo-2,6-diiodoaniline demonstrates the preferential reactivity of the C-I over the C-Br bond, allowing for selective functionalization.[1][3]
Comparative Analysis: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[10] The steric hindrance posed by the two ortho-bromine atoms in this compound presents a significant challenge for this transformation. The choice of a bulky, electron-rich phosphine ligand is often critical for overcoming this steric impediment and facilitating efficient reductive elimination.[11]
Table 2: Comparison of Dihaloarenes in Buchwald-Hartwig Amination
| Substrate | Amine Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromotoluene | Morpholine | Pd(I) dimer (1 mol%) / JohnPhos (L1) | KOtBu | 1,4-Dioxane | 80-100 | 0.5-1 | High Conversion | [12] |
| 1-Bromo-3,5-dimethylbenzene | Morpholine | Pd(I) dimer (1 mol%) / JohnPhos (L1) | KOtBu | 1,4-Dioxane | 80-100 | 0.5-1 | High Conversion | [12] |
| Estrone-derived Aryl Bromide | Substituted Anilines | Pd(OAc)₂ / X-Phos | KOtBu | Toluene | MW | 0.5 | Good to Excellent | [13] |
The successful amination of sterically hindered substrates like 2-bromotoluene and estrone-derived aryl bromides underscores the capability of modern catalyst systems.[12][13] For this compound, a catalyst system employing a highly active ligand such as XPhos, JohnPhos, or BrettPhos would likely be necessary to achieve good yields. The reaction would probably require elevated temperatures and a strong base like sodium or potassium tert-butoxide.[11]
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the cross-coupling reactions of this compound and its analogs.
General Procedure for Suzuki-Miyaura Coupling
To a solution of the dihaloaniline (1.0 mmol) in a suitable solvent (e.g., dioxane/water, 4:1, 5 mL) is added the arylboronic acid (2.2 mmol), a base such as K₂CO₃ or Cs₂CO₃ (3.0 mmol), and the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%) and ligand (e.g., SPhos, XPhos, 2-4 mol%). The reaction mixture is degassed with an inert gas (e.g., argon or nitrogen) for 15 minutes and then heated at the desired temperature (e.g., 80-100 °C) until the starting material is consumed as monitored by TLC or GC-MS. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.[1]
General Procedure for Buchwald-Hartwig Amination
An oven-dried reaction vessel is charged with the dihaloaniline (1.0 mmol), the amine coupling partner (1.2 mmol), a strong base such as NaOtBu or KOtBu (1.4 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a bulky phosphine ligand (e.g., XPhos, 2-4 mol%). The vessel is sealed, evacuated, and backfilled with an inert gas. Anhydrous solvent (e.g., toluene or dioxane, 5 mL) is added, and the reaction mixture is heated to the desired temperature (e.g., 100-120 °C) with stirring. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash column chromatography.[12]
Visualizing Reaction Workflows and Substrate Reactivity
To better understand the experimental process and the relative reactivity of the substrates, the following diagrams are provided.
Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: Logical relationship of halogen reactivity in cross-coupling reactions.
Conclusion
This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, enabling the synthesis of 2,6-disubstituted aniline derivatives. Its performance in Suzuki-Miyaura and Buchwald-Hartwig reactions is expected to be comparable to other sterically hindered dihaloarenes. The choice of a highly active catalyst system, particularly a bulky and electron-rich phosphine ligand, is crucial for achieving high yields, especially in C-N bond forming reactions. The differential reactivity of the C-Br bond compared to C-I and C-Cl bonds allows for its strategic incorporation into synthetic routes where sequential functionalization is desired. The data and protocols presented in this guide serve as a foundation for researchers to make informed decisions when employing this compound and related substrates in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 12. rsc.org [rsc.org]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
A Comparative Guide to n-Butyl and tert-Butyl Isomers of 2,6-Dibromoaniline for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the physicochemical properties, spectroscopic data, and synthetic methodologies for the n-butyl and tert-butyl isomers of 2,6-dibromoaniline. The structural differences between the linear n-butyl and the bulky tert-butyl groups impart distinct characteristics to these molecules, which are crucial for their application in chemical synthesis and drug design.
Physicochemical Properties
| Property | 2,6-Dibromo-4-n-butylaniline | 2,6-Dibromo-4-tert-butylaniline |
| Molecular Formula | C₁₀H₁₃Br₂N | C₁₀H₁₃Br₂N |
| Molecular Weight | 307.03 g/mol [1] | 307.0 g·mol⁻¹[2] |
| CAS Number | 10546-66-4[3] | 10546-67-5[4] |
| Physical Form | Crystalline solid[1] | Yellow to orange to brown liquid or low melting solid[5][6] |
| Boiling Point | Not available | 288°C[2] |
| Melting Point | Not available | Not available |
| Solubility | Not available | Not available |
| Density | Not available | 1.609 g/cm³[2] |
Spectroscopic Analysis
Spectroscopic data provides a fingerprint for each molecule, highlighting the impact of the butyl isomer on the chemical environment of the aniline derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are particularly informative in distinguishing between the two isomers. For 2,6-dibromo-4-tert-butylaniline , the following spectral data has been reported[4]:
-
¹H NMR (DMSO-d6, 500 MHz) : δ 7.38 (s, 2H, Ar-H), 5.13 (s, 2H, NH₂-H), 1.20 (s, 9H, C(CH₃)₃-H)
-
¹³C NMR (DMSO-d6, 125 MHz) : δ 141.46, 140.36, 128.64, 107.68, 33.68, 30.92 ppm
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) confirms the elemental composition of the molecules. For 2,6-dibromo-4-tert-butylaniline , the calculated mass for [M+H]⁺ is 307.9407, with an experimental value of 307.9307[4]. While specific experimental mass spectrometry data for the n-butyl isomer is not available, it would be expected to have the same nominal mass.
Experimental Protocols
Synthesis of 2,6-Dibromo-4-tert-butylaniline[4]
A general procedure for the synthesis of 2,6-dibromo-4-tert-butylaniline involves the bromination of 4-tert-butylaniline.
-
Dissolve 4-tert-butylaniline (0.162 mol) in 250 mL of acetic acid.
-
Slowly add a solution of bromine (0.324 mol) in 30 mL of acetic acid dropwise over 3.5 hours with vigorous stirring.
-
After the addition is complete, heat the reaction mixture to 85°C for 1.5 hours.
-
Cool the mixture to room temperature and pour it into 300 mL of ice water.
-
Neutralize the mixture with a dilute aqueous sodium bicarbonate solution and extract with 500 mL of ethyl acetate.
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by silica gel column chromatography using petroleum ether as the eluent.
A synthesis protocol for 2,6-dibromo-4-n-butylaniline is not detailed in the available literature, but a similar bromination of 4-n-butylaniline would be the logical synthetic route.
Structural and Reactivity Comparison
The steric bulk of the tert-butyl group is expected to have a more significant impact on the reactivity of the amino group compared to the linear n-butyl chain. This steric hindrance can influence the accessibility of the nitrogen's lone pair of electrons, potentially affecting its basicity and nucleophilicity in chemical reactions.
The crystal structure of 2,6-dibromo-4-n-butylaniline reveals that the amino nitrogen atom is essentially coplanar with the benzene ring[1]. This planarity is likely influenced by weak intramolecular N-H···Br hydrogen bonds[1]. The butyl group is twisted with respect to the phenyl ring[1].
Visualizing the Isomers and Synthesis
To better understand the molecular structures and the synthetic pathway, the following diagrams are provided.
References
- 1. 2,6-Dibromo-4-butylaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,6-Dibromo-4-tert-butylaniline | CAS 10546-67-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. 2,6-Dibromo-4-butylaniline | CAS#:10546-66-4 | Chemsrc [chemsrc.com]
- 4. 2,6-Dibromo-4-tert-butylaniline | 10546-67-5 [chemicalbook.com]
- 5. 2,6-Dibromo-4-(tert-butyl)aniline | 10546-67-5 [sigmaaldrich.com]
- 6. 2,6-Dibromo-4-(tert-butyl)aniline | 10546-67-5 [sigmaaldrich.com]
Safety Operating Guide
Essential Safety and Operational Guide for 2,6-Dibromo-4-butylaniline
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2,6-Dibromo-4-butylaniline. Adherence to these protocols is essential for minimizing risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
Proper personal protective equipment is mandatory to ensure safety when handling this compound. The following table summarizes the recommended PPE based on potential hazards.
| Body Part | Recommended Protection | Specifications and Best Practices |
| Eyes/Face | Safety goggles or a face shield | Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin | Chemical-resistant gloves (e.g., neoprene or nitrile rubber) and a long-sleeved laboratory coat | Inspect gloves for any signs of degradation or puncture before use.[2] Remove contaminated clothing immediately. |
| Respiratory | NIOSH/MSHA approved respirator | Recommended if dust is generated or ventilation is inadequate.[2] Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[1] |
| Body | Laboratory clothing | Wear appropriate protective clothing to prevent skin exposure.[3] |
Operational Plan: Step-by-Step Handling Procedure
A strict operational protocol is vital to minimize exposure and ensure the safe handling of this compound.
Preparation:
-
Ensure a safety shower and eyewash station are readily accessible and in good working order.
-
All handling of this compound should be conducted within a certified chemical fume hood to ensure adequate ventilation.[3]
-
Gather all necessary PPE and inspect it for integrity.
-
Have appropriate spill cleanup materials, such as sand or other inert absorbent material, readily available.[3]
Handling:
-
Avoid the formation and inhalation of dust.[4]
-
Prevent contact with skin and eyes.[1]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in the laboratory area.
-
Keep the container tightly closed when not in use.[3]
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1][3]
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[3]
-
Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[1]
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Wash out mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Disposal Plan
The disposal of this compound and its containers must be conducted in accordance with all applicable local, state, and federal regulations.
-
Waste Chemical: Dispose of contents/container to an approved waste disposal plant.[1] Do not allow the material to enter drains or water courses.[3]
-
Contaminated Packaging: Handle uncleaned containers like the product itself. Disposal should be entrusted to a licensed waste disposal company.[4]
Workflow for Handling and Disposal
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
